Product packaging for Fuberidazole(Cat. No.:CAS No. 101575-84-2)

Fuberidazole

Cat. No.: B012385
CAS No.: 101575-84-2
M. Wt: 184.19 g/mol
InChI Key: UYJUZNLFJAWNEZ-UHFFFAOYSA-N
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Description

Fuberidazole (CAS 3878-19-1) is a benzimidazole-based compound of significant interest in agricultural and biomedical research. As a systemic fungicide, its primary recognized mode of action is the inhibition of mitosis and cell division by disrupting beta-tubulin assembly, making it a potent agent against soil and seed-borne diseases caused by Fusarium spp., snow mold, and stinking smut in cereals . Beyond its agricultural applications, the benzimidazole nucleus of this compound is a key pharmacophore in medicinal chemistry. Recent innovative research explores novel fluorine-rich derivatives of this compound as promising bioreductive prodrugs for targeting hypoxic cancer cells , showing selective cytotoxicity and the ability to cause DNA damage in experimental models . This opens new avenues in anticancer drug discovery. In the laboratory, this compound is also utilized as a model compound in analytical and environmental science. It serves as a benchmark in developing advanced detection methods, such as machine learning-assisted fluorescence sensing for the simultaneous quantification of benzimidazole pesticides in complex matrices like food and beverages . Furthermore, studies on its environmental fate and microbial biodegradation by strains like Pseudomonas syringae and Penicillium chrysogenum * provide insights into detoxification processes for environmental remediation . This product is provided as a high-purity, off-white to pale beige crystalline powder for research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O B012385 Fuberidazole CAS No. 101575-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)-1H-benzimidazole
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InChI

InChI=1S/C11H8N2O/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h1-7H,(H,12,13)
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InChI Key

UYJUZNLFJAWNEZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=CO3
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Molecular Formula

C11H8N2O
Record name FUBERIDAZOLE
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DSSTOX Substance ID

DTXSID4041995
Record name Fuberidazole
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Molecular Weight

184.19 g/mol
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Physical Description

Fuberidazole is a crystalline powder. Used in cereal seed dressing and fungicidal non-mercurial seed dressing with special action against fusarium. Not registered as a pesticide in the U.S. (EPA, 1998)
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CAS No.

3878-19-1
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Melting Point

536 to 550 °F decomposes (EPA, 1998)
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Fuberidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuberidazole is a systemic fungicide belonging to the benzimidazole class of compounds. Its primary mechanism of action involves the disruption of microtubule assembly in fungal cells, a critical process for cell division, intracellular transport, and maintenance of cell structure. This guide provides a detailed examination of the molecular and cellular events underlying the fungicidal activity of this compound, including its interaction with the molecular target, β-tubulin, and the subsequent downstream cellular consequences. This document synthesizes available data to offer a comprehensive resource for researchers in mycology, plant pathology, and fungicide development.

Introduction

This compound [2-(2-furyl)-1H-benzimidazole] is a fungicide used for the control of a range of fungal pathogens, with specific action against Fusarium spp.[1]. Like other members of the benzimidazole family, its efficacy stems from its ability to interfere with fundamental cellular processes in susceptible fungi[2][3]. Understanding the precise mechanism of action is crucial for optimizing its use, managing the development of resistance, and designing novel antifungal agents. This guide will delve into the core molecular interactions and cellular consequences of this compound treatment.

Core Mechanism of Action: Inhibition of β-Tubulin Polymerization

The primary molecular target of this compound is β-tubulin, a subunit of the microtubule cytoskeleton[2][4]. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular functions, including chromosome segregation during mitosis, intracellular transport, and the maintenance of cell shape[5].

This compound exerts its antifungal effect by binding to β-tubulin monomers, thereby inhibiting their polymerization into microtubules[2][4]. This disruption of microtubule dynamics leads to a cascade of downstream effects, ultimately resulting in the cessation of cell division and fungal growth.

Binding to β-Tubulin

While the precise binding site of this compound on β-tubulin has not been definitively elucidated through co-crystallization studies, extensive research on other benzimidazole fungicides provides strong evidence for its binding pocket. It is widely accepted that benzimidazoles, including this compound, bind to a site on β-tubulin that overlaps with the colchicine-binding site[6].

Mutational studies in various fungal species have identified specific amino acid residues in β-tubulin that are critical for benzimidazole binding and are associated with resistance. For instance, substitutions at positions 198 (e.g., E198A/G/K) and 200 (e.g., F200Y) in the β-tubulin protein have been shown to confer resistance to benzimidazole fungicides[7][8]. While these specific mutations have not been directly linked to this compound resistance in the available literature, they highlight the critical residues within the binding domain. Computational docking studies with other benzimidazoles suggest that the interaction is driven by a combination of hydrogen bonding and van der Waals forces with amino acid residues within this pocket[6][9].

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cluster_fungal_cell Fungal Cell cluster_polymerization Microtubule Polymerization This compound This compound beta_tubulin β-Tubulin Monomer This compound->beta_tubulin Binds to dimer αβ-Tubulin Heterodimer This compound->dimer Inhibits Polymerization alpha_tubulin α-Tubulin Monomer microtubule Microtubule (polymerized) dimer->microtubule Polymerization alpha_tublin alpha_tublin

Figure 1: Molecular interaction of this compound with β-tubulin, leading to the inhibition of microtubule polymerization.

Cellular Consequences of Microtubule Disruption

The inhibition of microtubule polymerization by this compound has profound consequences for the fungal cell, primarily affecting cell division and morphology.

Cell Cycle Arrest at the G2/M Phase

The most direct consequence of microtubule disruption is the arrest of the cell cycle at the G2/M phase[10][11][12]. During mitosis, microtubules form the mitotic spindle, which is responsible for the segregation of chromosomes into daughter cells. In the presence of this compound, the inability to form a functional mitotic spindle prevents the cell from progressing through metaphase, leading to an accumulation of cells in the G2 and M phases of the cell cycle[10][12]. This mitotic arrest ultimately triggers apoptotic pathways and cell death.

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cluster_cell_cycle Fungal Cell Cycle cluster_action Mechanism of Action G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 This compound This compound Inhibition Inhibition of β-Tubulin Polymerization This compound->Inhibition Disruption Mitotic Spindle Disruption Inhibition->Disruption Arrest G2/M Phase Arrest Disruption->Arrest Arrest->M Blocks Progression

Figure 2: Signaling pathway illustrating how this compound leads to G2/M cell cycle arrest.

Quantitative Data

Specific quantitative data for this compound's inhibitory effects are limited in the public domain. However, data from related compounds and specific studies on this compound provide valuable insights.

Table 1: In Vitro Fungicidal Activity of this compound

Fungal SpeciesAssay TypeConcentration% Growth InhibitionReference
Botrytis cinereaMycelial Growth5:10 µM (CB7/8@FBZ complex)Activity maintained[13]

Note: The provided data for Botrytis cinerea is for a complex of this compound with cucurbiturils (CB7/8), which was shown to enhance its activity at least threefold compared to this compound alone.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of benzimidazole fungicides. These can be adapted for the study of this compound.

Fungal Mycelial Growth Inhibition Assay

This assay is used to determine the concentration-dependent inhibitory effect of a compound on the vegetative growth of a fungus.

Materials:

  • Fungal isolate of interest (e.g., Fusarium graminearum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile petri dishes

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

  • Add the appropriate volume of this compound stock solution to the molten PDA to achieve the desired final concentrations. Also, prepare a control plate with the solvent alone.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From a fresh, actively growing culture of the fungus, take a mycelial plug of a defined diameter (e.g., 5 mm) using a sterile cork borer.

  • Place the mycelial plug in the center of each PDA plate (control and this compound-amended).

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.

  • The IC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a regression analysis[14][15][16][17][18][19][20][21].

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cluster_workflow Mycelial Growth Inhibition Assay Workflow start Start prepare_media Prepare this compound- amended PDA Media start->prepare_media inoculate Inoculate with Fungal Mycelial Plug prepare_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Figure 3: Experimental workflow for a fungal mycelial growth inhibition assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Materials:

  • Purified fungal tubulin (or a commercially available tubulin, noting potential differences in sensitivity)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP, 10% glycerol)

  • This compound stock solution

  • Spectrophotometer or fluorometer with temperature control

Procedure:

  • Resuspend purified tubulin in ice-cold polymerization buffer.

  • In a pre-chilled 96-well plate, add the tubulin solution and the this compound solution to achieve the desired final concentrations. Include a control with solvent only.

  • Place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) over time. An increase in signal indicates tubulin polymerization.

  • The rate of polymerization and the maximum polymer mass can be determined from the resulting curves.

  • The IC50 value for tubulin polymerization inhibition can be calculated by measuring the initial rates of polymerization at various this compound concentrations.

Fungal Cell Cycle Analysis by Flow Cytometry

This method is used to quantify the proportion of cells in different phases of the cell cycle after treatment with a compound.

Materials:

  • Fungal culture

  • This compound

  • Fixative (e.g., 70% ethanol)

  • RNase A

  • DNA staining dye (e.g., propidium iodide or SYBR Green)

  • Flow cytometer

Procedure:

  • Grow a liquid culture of the fungus to the mid-logarithmic phase.

  • Treat the culture with different concentrations of this compound for a defined period. Include an untreated control.

  • Harvest the fungal cells by centrifugation.

  • Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 1 hour at 4°C.

  • Wash the fixed cells with a suitable buffer (e.g., PBS).

  • Treat the cells with RNase A to degrade RNA.

  • Stain the cellular DNA by incubating the cells with a DNA-intercalating dye.

  • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

  • The resulting data can be used to generate a histogram showing the distribution of cells in the G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Conclusion

The mechanism of action of this compound is well-established within the broader context of benzimidazole fungicides. Its primary mode of action is the inhibition of β-tubulin polymerization, which leads to the disruption of microtubule-dependent processes, most notably mitosis. This results in a G2/M phase cell cycle arrest and ultimately, the inhibition of fungal growth. While specific quantitative data for this compound's interaction with its target and its precise cellular effects are not as extensively documented as for some other benzimidazoles, the foundational mechanism provides a robust framework for its application and for future research. Further studies to determine the specific IC50 values for tubulin polymerization in key fungal pathogens and to conduct detailed cell cycle analysis would provide a more complete understanding of its fungicidal profile.

References

Fuberidazole's Mode of Action on Fusarium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuberidazole is a systemic benzimidazole fungicide with specific activity against Fusarium species, which are pathogenic fungi responsible for a range of diseases in cereals and other crops.[1][2] This technical guide provides an in-depth analysis of the molecular and cellular mechanisms through which this compound exerts its antifungal effects on Fusarium. The primary mode of action is the disruption of mitosis and cell division through the inhibition of β-tubulin assembly.[1] This document details the core mechanism, presents available quantitative data for the closely related benzimidazole fungicide carbendazim as a proxy, outlines key experimental protocols for studying this mode of action, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of β-Tubulin Polymerization

This compound, like other benzimidazole fungicides, targets the cytoskeleton of the fungal cell.[3][4] Its primary molecular target is β-tubulin, a protein subunit that polymerizes to form microtubules.[5] Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division.[5]

The mechanism unfolds as follows:

  • Binding to β-Tubulin: this compound binds to a specific site on the β-tubulin protein in Fusarium species.[5]

  • Inhibition of Polymerization: This binding event prevents the polymerization of tubulin dimers (composed of α- and β-tubulin) into microtubules.[5][6]

  • Disruption of Mitotic Spindle: The failure of microtubule assembly leads to a dysfunctional or absent mitotic spindle.[5]

  • Arrest of Mitosis: Without a functional mitotic spindle, the fungal cell cannot complete mitosis, resulting in a cessation of cell division and proliferation.[1]

  • Inhibition of Fungal Growth: The inability of the fungus to divide and grow ultimately leads to its death.

This targeted action on a fundamental cellular process provides the basis for this compound's efficacy against Fusarium pathogens.

Signaling Pathway of this compound's Action

Fuberidazole_Pathway cluster_0 Tubulin Assembly This compound This compound BetaTubulin β-Tubulin Monomer This compound->BetaTubulin Binds to TubulinDimer αβ-Tubulin Dimer BetaTubulin->TubulinDimer Polymerization AlphaTubulin α-Tubulin Monomer AlphaTubulin->TubulinDimer Microtubule Microtubule Polymer TubulinDimer->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Essential for Mitosis Mitosis MitoticSpindle->Mitosis CellDivision Cell Division & Fungal Growth Mitosis->CellDivision

Caption: Molecular pathway of this compound's fungicidal action.

Quantitative Data on Efficacy

Table 1: In Vitro Efficacy of Carbendazim against Fusarium Species

Fusarium SpeciesTestEC50 (µg/mL)MIC (µg/mL)Reference
F. graminearumMycelial Growth0.07-[7]
F. oxysporumMycelial Growth0.445-[8]
F. solaniMycelial Growth-100% inhibition at 1000 ppm[9]
F. oxysporum f. sp. riciniMycelial Growth100% inhibition at recommended and half-recommended doses-[9]
F. oxysporum f. sp. piniMycelial GrowthMaximum inhibition compared to other tested fungicides-[9]

Note: The data presented is for carbendazim and should be considered as an estimation of the potential efficacy of this compound due to their shared mode of action.

Experimental Protocols

Investigating the mode of action of this compound on Fusarium species involves a series of established in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a Fusarium species.

Workflow for MIC Determination

MIC_Workflow Start Start: Fusarium Culture PrepInoculum Prepare Spore Suspension (1-5 x 10^5 CFU/mL) Start->PrepInoculum Inoculate Inoculate Microplate Wells (100 µL inoculum + 100 µL drug) PrepInoculum->Inoculate SerialDilution Prepare Serial Dilutions of this compound in RPMI-1640 SerialDilution->Inoculate Controls Prepare Growth & Sterility Controls Inoculate->Controls Incubate Incubate at 35°C for 48-72h Controls->Incubate Read Visually Read MIC Endpoint (Lowest concentration with no growth) Incubate->Read End End: MIC Value Read->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Fungal Culture: Culture the desired Fusarium species on Potato Dextrose Agar (PDA) at 25-28°C for 5-7 days until sporulation is evident.

  • Inoculum Preparation: Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80. Filter the suspension through sterile cheesecloth. Adjust the spore concentration to 1-5 x 10^5 CFU/mL using a hemocytometer.

  • Fungicide Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 medium (supplemented with L-glutamine and buffered with MOPS) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with 100 µL of the adjusted fungal spore suspension. The final volume in each well should be 200 µL.

  • Controls: Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

  • Incubation: Seal the plate and incubate at 35°C for 48 to 72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified Fusarium tubulin into microtubules.

Workflow for Tubulin Polymerization Assay

Tubulin_Polymerization_Workflow Start Start: Purified Fusarium Tubulin PrepareReaction Prepare Reaction Mix on Ice (Tubulin, GTP, Polymerization Buffer) Start->PrepareReaction AddCompound Add this compound or Control (e.g., DMSO, Nocodazole) PrepareReaction->AddCompound Transfer Transfer to Pre-warmed Cuvette/Microplate (37°C) AddCompound->Transfer Measure Monitor Absorbance at 350 nm over time (e.g., 60 min) Transfer->Measure Analyze Analyze Polymerization Curves (Compare slopes and plateaus) Measure->Analyze End End: Polymerization Inhibition Data Analyze->End Resistance_Logic This compound This compound Application Selection Selective Pressure This compound->Selection Mutation Point Mutation in β-Tubulin Gene (e.g., Codon 198/200) Selection->Mutation Selects for AlteredProtein Altered β-Tubulin Protein Mutation->AlteredProtein ReducedBinding Reduced this compound Binding AlteredProtein->ReducedBinding Resistance Fungicide Resistance ReducedBinding->Resistance

References

An In-depth Technical Guide to the Primary Metabolites of Fuberidazole Biodegradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolites identified during the biodegradation of Fuberidazole, a benzimidazole fungicide. The document summarizes key quantitative data, details experimental methodologies from cited research, and presents visual diagrams of the metabolic pathway and experimental workflow.

Executive Summary

The microbial biodegradation of this compound primarily proceeds through the transformation of its furan ring via oxidation, reduction, and hydrolysis. Research has identified three core primary metabolites: Benzimidazole 2-carboxylic acid, Benzimidazole, and 1-(1H-benzimidazole-2-yl)ethanone.[1][2] Studies utilizing various bacterial and fungal strains have demonstrated significant degradation of the parent compound, this compound, with conversion rates reaching up to 91% over a 35-day period.[1][2] This guide consolidates the available quantitative data on this compound degradation and provides a detailed account of the experimental protocols used to achieve these findings.

Data Presentation

The following tables summarize the quantitative data on the biodegradation of this compound by different microbial strains as reported in the primary literature. It is important to note that while the degradation of the parent compound has been quantified, detailed time-course data on the formation and concentration of individual metabolites are not extensively available in the cited sources.

Table 1: this compound Degradation Efficiency by Microbial Strains after 35 Days [1][2]

Microbial StrainTypeDegradation (%)
Pseudomonas syringae (PS)Bacterium91
Penicillium chrysogenum (PC)Fungus86
Aspergillus niger (AN)Fungus59
Aspergillus flavus (AF)Fungus57
Xanthomonas citri (XC)Bacterium31

Table 2: Kinetic Data for this compound Biodegradation [1][2]

Microbial StrainHalf-life (t½) in days
Pseudomonas syringae (PS)10.3
Penicillium chrysogenum (PC)10.6
Aspergillus niger (AN)11.0
Aspergillus flavus (AF)11.9
Xanthomonas citri (XC)11.9

Table 3: Primary Metabolites of this compound Biodegradation [1][2]

Metabolite NameMolecular FormulaMolecular Weight ( g/mol )
Benzimidazole 2-carboxylic acidC₈H₆N₂O₂162.15
BenzimidazoleC₇H₆N₂118.14
1-(1H-benzimidazole-2-yl)ethanoneC₉H₈N₂O160.17

Note: Quantitative data on the rate of formation for each metabolite is limited. One study noted an increase in the peak area percentage of 1-(1H-benzimidazole-2-yl)ethanone from 2.9% to 3.06% during degradation by Xanthomonas citri.[1]

Experimental Protocols

The methodologies outlined below are based on the key experiments cited in the literature for the study of this compound biodegradation.[1]

Microbial Strains and Culture Conditions
  • Bacterial Strains: Xanthomonas citri (XC) and Pseudomonas syringae (PS) were isolated from soil samples.

  • Fungal Strains: Aspergillus flavus (AF), Aspergillus niger (AN), and Penicillium chrysogenum (PC) were also isolated from soil.

  • Culture Media: Bacterial strains were cultured in nutrient broth, while fungal strains were cultured in potato dextrose broth.

Biodegradation Assay
  • Pure cultures of the microbial cells were added to 500 ml flasks containing the appropriate broth.

  • This compound was introduced into the flasks at a concentration of 10 mg/L.

  • The flasks were incubated under controlled conditions for 35 days.

  • Samples were periodically extracted for analysis at intervals, such as 5, 10, 15, 20, 25, 30, and 35 days.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC-MS system (e.g., GCMS-QP5050-Schimadzu) was used for the analysis and quantification of this compound and its metabolites.

  • Sample Preparation: The culture broth was extracted with a suitable solvent, such as dichloromethane.

  • Injection: A 2-μL sample was injected in splitless mode.

  • Column: An HP-5 MS capillary column (30 m × 0.25 mm ID, 0.25 μm film thickness) was used for separation.

  • Temperature Program:

    • Initial temperature: 70 °C, held for 2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 25 °C/min.

    • Ramp 2: Increase to 200 °C at a rate of 3 °C/min.

    • Ramp 3: Increase to 280 °C at a rate of 8 °C/min, held for 10 minutes.

  • Metabolite Identification: The identification of degradation products was performed by comparing the mass spectra with the NIST mass spectral library.

Visualizations

Proposed Biodegradation Pathway of this compound

The following diagram illustrates the proposed pathway for the microbial degradation of this compound, leading to the formation of its primary metabolites.

Fuberidazole_Biodegradation_Pathway This compound This compound Hydroxylation Hydroxylation of Furan Ring This compound->Hydroxylation RingCleavage Removal of Furan Ring This compound->RingCleavage Metabolite1 Benzimidazole 2-carboxylic acid Metabolite2 Benzimidazole Metabolite3 1-(1H-benzimidazole-2-yl)ethanone Hydroxylation->Metabolite1 Oxidation RingCleavage->Metabolite2 Oxidation Oxidation RingCleavage->Oxidation Oxidation->Metabolite3

Caption: Proposed metabolic pathway of this compound biodegradation.

Experimental Workflow for this compound Biodegradation Analysis

This diagram outlines the general workflow employed in the laboratory to study the biodegradation of this compound.

Experimental_Workflow Start Start: Isolate Microbial Strains Culture Culture Preparation (Nutrient/Potato Dextrose Broth) Start->Culture Incubation Incubation with this compound (10 mg/L) for 35 days Culture->Incubation Sampling Periodic Sampling (Days 5, 10, 15, 20, 25, 30, 35) Incubation->Sampling Extraction Solvent Extraction (Dichloromethane) Sampling->Extraction Analysis GC-MS Analysis Extraction->Analysis Data Data Interpretation (Metabolite ID, Quantification) Analysis->Data

Caption: General experimental workflow for biodegradation analysis.

References

Fuberidazole's Disruption of Fungal β-Tubulin Assembly: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fuberidazole, a member of the benzimidazole class of fungicides, exerts its antifungal activity by targeting the assembly of β-tubulin, a critical component of the fungal cytoskeleton. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with fungal β-tubulin. It includes a compilation of available quantitative data, detailed experimental protocols for studying this interaction, and visualizations of the key pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in mycology, drug development, and plant pathology.

Introduction

This compound [2-(2'-furyl)benzimidazole] is a systemic fungicide primarily used for seed treatment to control a range of fungal pathogens, including various species of Fusarium.[1] Its efficacy stems from its ability to interfere with microtubule-dependent cellular processes in fungi, which are essential for mitosis, cell division, and intracellular transport. The molecular target of this compound, like other benzimidazole fungicides, is β-tubulin, a subunit of the tubulin heterodimer that polymerizes to form microtubules.[1] By binding to β-tubulin, this compound inhibits its polymerization, leading to a disruption of the microtubule cytoskeleton and ultimately, cell death.[1] Understanding the specifics of this interaction is crucial for the development of new antifungal agents and for managing the emergence of resistance.

Mechanism of Action

The primary mechanism of action of this compound involves the inhibition of microtubule assembly. Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their proper function is vital for the formation of the mitotic spindle during cell division. This compound binds to the β-tubulin subunit, preventing its incorporation into growing microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in mitosis and subsequent apoptosis.

Signaling Pathway of this compound Action

Fuberidazole_Pathway This compound This compound Complex This compound-β-Tubulin Complex This compound->Complex Binds to BetaTubulin Fungal β-Tubulin (unpolymerized) BetaTubulin->Complex Inhibition Inhibition Complex->Inhibition Polymerization Microtubule Polymerization Microtubules Functional Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Inhibition4 Inhibition Microtubules->Inhibition4 CellDivision Cell Division (Mitosis) Spindle->CellDivision Inhibition2 Inhibition Spindle->Inhibition2 FungalGrowth Fungal Growth CellDivision->FungalGrowth Inhibition3 Inhibition CellDivision->Inhibition3 Inhibition->Polymerization Inhibition2->CellDivision Inhibition3->FungalGrowth Inhibition4->Spindle

Caption: Proposed signaling pathway of this compound's antifungal action.

Quantitative Data

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesAssay TypeConcentration Range (µM)Observed EffectReference
Botrytis cinereaGrowth Inhibition10 - 200Increasing growth inhibition rate with increasing concentration.[2][Saleh et al., 2014][2]
Botrytis cinereaGrowth Inhibition5:10 (CB7/8@FBZ)Maintained inhibitory activity of the complex.[Saleh et al., 2014][3]

Note: The study by Saleh et al. (2014) also demonstrated that the fungicidal activity of this compound against Botrytis cinerea can be enhanced by cucurbituril (CB) macromolecules, which form host-guest complexes with this compound.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with fungal β-tubulin.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in real-time. Polymerization can be monitored by the increase in light scattering (absorbance at 340 nm) or by the increase in fluorescence of a reporter dye that binds to microtubules.

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin Purified Fungal Tubulin Mix Combine Tubulin, Buffer, and this compound on ice Tubulin->Mix This compound This compound Stock (in DMSO) This compound->Mix Buffer Polymerization Buffer (with GTP) Buffer->Mix Plate Transfer to 96-well plate Mix->Plate Incubate Incubate at 37°C in plate reader Plate->Incubate Measure Measure Absorbance (340nm) or Fluorescence over time Incubate->Measure Plot Plot Polymerization Curves (OD vs. Time) Measure->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for the in vitro tubulin polymerization assay.

  • Reagent Preparation:

    • Prepare a stock solution of purified fungal tubulin (e.g., from Saccharomyces cerevisiae or a relevant fungal pathogen) at a concentration of 10 mg/mL in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2). Aliquot and store at -80°C.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a polymerization buffer (e.g., General Tubulin Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and supplement with 1 mM GTP and 10% glycerol just before use.

  • Assay Procedure:

    • On ice, dilute the tubulin stock to a final concentration of 3 mg/mL in ice-cold polymerization buffer.

    • In a pre-chilled 96-well plate, add 10 µL of various concentrations of this compound (or DMSO for the control).

    • Initiate the polymerization by adding 90 µL of the tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Plot the absorbance as a function of time to generate polymerization curves.

    • Determine the rate of polymerization and the steady-state microtubule mass for each this compound concentration.

    • Calculate the IC50 value by plotting the inhibition of polymerization against the logarithm of the this compound concentration.

Immunofluorescence Microscopy of Fungal Cytoskeleton

This technique allows for the visualization of the effects of this compound on the microtubule network within fungal cells.

Immunofluorescence_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging Culture Culture Fungal Cells Treat Treat with this compound (and control) Culture->Treat Fix Fix Cells (e.g., with formaldehyde) Treat->Fix Permeabilize Permeabilize Cell Wall (e.g., with enzymes) Fix->Permeabilize PrimaryAb Incubate with Primary Antibody (anti-β-tubulin) Permeabilize->PrimaryAb SecondaryAb Incubate with Fluorophore-conjugated Secondary Antibody PrimaryAb->SecondaryAb Mount Mount on Microscope Slide SecondaryAb->Mount Image Visualize with Fluorescence Microscope Mount->Image Fluorescence_Quenching_Logic This compound This compound (Quencher) Binding Binding Event This compound->Binding BetaTubulin β-Tubulin (with Tryptophan) BetaTubulin->Binding Quenching Quenching of Tryptophan Fluorescence Binding->Quenching Kd Determination of Binding Affinity (Kd) Quenching->Kd

References

The Rise and Resistance: A Technical Guide to Benzimidazole Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, development, and mechanism of action of benzimidazole fungicides, a pivotal class of systemic fungicides in agriculture. It delves into their discovery in the 1960s, their mode of action targeting β-tubulin and disrupting fungal cell division, and the subsequent and widespread emergence of fungicide resistance. This document presents quantitative data on fungicide efficacy and resistance mutation frequencies in tabular format for comparative analysis. Detailed experimental protocols for key research methodologies, including tubulin polymerization assays and site-directed mutagenesis, are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the complex biological processes involved. This guide is intended to be a valuable resource for researchers and professionals engaged in the study of fungicides, antifungal drug development, and the management of fungicide resistance.

A Historical Perspective on Benzimidazole Fungicides

The 1960s marked a new era in chemical crop protection with the development and commercialization of benzimidazole fungicides.[1][2][3] These compounds were among the first systemic fungicides, capable of moving within the plant to protect new growth and eradicate existing infections.[4] Benomyl, introduced by DuPont in 1967, was a pioneering benzimidazole, which metabolizes to the fungitoxic compound carbendazim (methyl benzimidazol-2-ylcarbamate or MBC) within the plant.[1][5] Other notable members of this class include thiabendazole, fuberidazole, and thiophanate-methyl, the latter of which also converts to carbendazim.[5][6]

Mechanism of Action: Disruption of Microtubule Assembly

The fungicidal activity of benzimidazoles stems from their specific interaction with β-tubulin, a protein subunit of microtubules.[10][11] Microtubules are essential cytoskeletal components in eukaryotic cells, playing a crucial role in cell division (mitosis), cell shape maintenance, and intracellular transport.

Benzimidazole fungicides bind to a specific site on the β-tubulin protein, disrupting the polymerization of tubulin dimers (α- and β-tubulin) into microtubules.[10][11][12] This inhibition of microtubule assembly leads to the arrest of mitosis at the metaphase, ultimately causing cell death.[10] Initial studies incorrectly pointed towards interference with DNA and RNA synthesis, but it was later clarified that these were secondary effects resulting from the primary disruption of nuclear division.[10][11]

The following diagram illustrates the signaling pathway of benzimidazole fungicide action:

Benzimidazole_Pathway cluster_fungal_cell Fungal Cell Benzimidazole Benzimidazole Fungicide Tubulin_Pool α/β-Tubulin Dimers Benzimidazole->Tubulin_Pool Microtubule Microtubule Benzimidazole->Microtubule Inhibits Polymerization Tubulin_Pool->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Spindle Formation Cell_Division Cell Division Mitosis->Cell_Division Fungal_Growth Fungal Growth Cell_Division->Fungal_Growth

Mechanism of Action of Benzimidazole Fungicides.

The Emergence and Molecular Basis of Resistance

Quantitative Data on Efficacy and Resistance

The following tables summarize key quantitative data related to the efficacy of benzimidazole fungicides and the prevalence of resistance mutations.

Table 1: Efficacy of Benzimidazole Fungicides Against Various Phytopathogenic Fungi

FungicidePathogenCropEC50 (µg/mL)Reference
BenomylBotrytis cinereaGrape0.1 - >100[14]
CarbendazimFusarium spp.Various0.031 - 0.097[15]
ThiabendazolePenicillium digitatumCitrus0.05 - >10[13]
ThiabendazoleFusarium graminearumWheat0.06 - 0.667[14]
ThiabendazoleFusarium oxysporumVarious0.061 - 0.850[3]
BenomylCercospora beticolaSugar Beet~1.0[16]

EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the growth of a fungal population.

Table 2: Frequency of β-Tubulin Mutations in Benzimidazole-Resistant Fungal Populations

PathogenHostMutationFrequency (%)Reference
Botrytis cinereaStrawberry (Korea)E198A57.8[17]
Botrytis cinereaStrawberry (Korea)E198V42.2[17]
Botrytis cinereaVarious (China)E198VDominant[11]
Monilinia fructicolaStone Fruit (Europe)E198AHigh[15]
Monilinia fructicolaStone Fruit (California)H6Y (Low Resistance)Variable[18]
Monilinia fructicolaStone Fruit (California)E198A (High Resistance)Variable[18]
Penicillium digitatumCitrus (California)F200Y100% of resistant isolates[13]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of benzimidazole fungicides.

Tubulin Polymerization Assay

This assay measures the effect of benzimidazole compounds on the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin (e.g., from bovine brain or a fungal source)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP (Guanosine triphosphate) solution

  • Benzimidazole fungicide stock solution (dissolved in a suitable solvent like DMSO)

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

  • Temperature-controlled plate reader or water bath at 37°C

Procedure:

  • Prepare the tubulin solution to the desired concentration in ice-cold polymerization buffer.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add the benzimidazole fungicide at various concentrations to the wells of a 96-well plate. Include a solvent control (e.g., DMSO) and a no-fungicide control.

  • Add the tubulin-GTP solution to each well to initiate the polymerization reaction.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance (OD340) versus time to generate polymerization curves. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase.

Site-Directed Mutagenesis of the β-Tubulin Gene

This technique is used to introduce specific mutations into the β-tubulin gene to study their effect on fungicide resistance.

Materials:

  • Plasmid DNA containing the wild-type β-tubulin gene of the target fungus.

  • Mutagenic primers containing the desired nucleotide change.

  • High-fidelity DNA polymerase.

  • dNTPs.

  • DpnI restriction enzyme.

  • Competent E. coli cells for transformation.

  • Appropriate growth media and antibiotics.

Procedure:

  • Primer Design: Design a pair of complementary primers that contain the desired mutation in the middle, flanked by 15-20 nucleotides of the correct sequence on both sides.

  • PCR Amplification: Perform PCR using the plasmid DNA as a template, the mutagenic primers, and a high-fidelity DNA polymerase. This will amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thus digesting the parental (wild-type) plasmid DNA, which was isolated from a dam+ E. coli strain, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on selective media containing the appropriate antibiotic. Isolate plasmid DNA from the resulting colonies and sequence the β-tubulin gene to confirm the presence of the desired mutation.

Visualizing Experimental Workflows

The following diagram illustrates a typical workflow for monitoring benzimidazole resistance in a fungal population.

Resistance_Monitoring_Workflow cluster_field Field Sampling cluster_lab Laboratory Analysis cluster_phenotypic Phenotypic Confirmation cluster_reporting Reporting and Management Sample_Collection Collect diseased plant samples Fungal_Isolation Isolate and culture the pathogen Sample_Collection->Fungal_Isolation DNA_Extraction Extract genomic DNA Fungal_Isolation->DNA_Extraction Fungicide_Assay In vitro fungicide sensitivity assay (EC50) Fungal_Isolation->Fungicide_Assay PCR_Amplification Amplify β-tubulin gene DNA_Extraction->PCR_Amplification Sequencing Sequence the PCR product PCR_Amplification->Sequencing Data_Analysis Analyze sequence data for mutations Sequencing->Data_Analysis Report Report resistance frequency Data_Analysis->Report Fungicide_Assay->Report Management_Strategy Develop resistance management strategies Report->Management_Strategy

Workflow for Monitoring Benzimidazole Fungicide Resistance.

Conclusion

Benzimidazole fungicides have played a significant role in modern agriculture, offering effective control of a wide range of plant diseases. Their single-site mechanism of action, while providing high efficacy, has also been a major driver for the evolution of resistance in fungal pathogens. Understanding the history, mechanism of action, and the molecular basis of resistance to benzimidazoles is crucial for the development of sustainable disease management strategies. The quantitative data, experimental protocols, and visual diagrams presented in this guide aim to provide researchers and professionals with the necessary tools and information to further investigate this important class of fungicides and to address the ongoing challenge of fungicide resistance.

References

Toxicological profile of Fuberidazole for environmental risk assessment.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fuberidazole is a systemic benzimidazole fungicide primarily utilized as a seed treatment to control a range of soil and seed-borne diseases in cereals, particularly those caused by Fusarium species.[1] Its mode of action involves the inhibition of mitosis and cell division through the disruption of β-tubulin assembly.[1] While effective in its agricultural application, the potential for environmental contamination necessitates a thorough toxicological evaluation to assess its risk to non-target organisms and ecosystems. This guide provides a comprehensive overview of the toxicological profile of this compound, presenting available quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for predicting its environmental fate and transport.

PropertyValueReference
Chemical Formula C₁₁H₈N₂O[2]
Molecular Weight 184.19 g/mol [2]
Water Solubility 71 mg/L (at 20°C)[1]
LogP (Octanol-Water Partition Coefficient) 2.2[2]
Vapor Pressure <1.33 x 10⁻⁵ Pa (at 20°C)[1]

Mammalian Toxicology

This compound is classified as a Class III toxicological concern, indicating a moderate acute oral threat.[3] It is also identified as a skin sensitizer and a suspected carcinogen.[3]

Acute Toxicity

The acute toxicity of this compound has been evaluated via oral, dermal, and inhalation routes.

EndpointSpeciesValueClassification
Oral LD₅₀ Rat1100 mg/kg bwModerately Toxic
Dermal LD₅₀ Rat> 5000 mg/kg bwNot Classified
Inhalation LC₅₀ (4h) Rat> 5.3 mg/LNot Classified
Chronic, Reproductive, and Developmental Toxicity

Data on the chronic, reproductive, and developmental toxicity of this compound is limited in publicly available literature. However, regulatory assessments provide some key values.

EndpointSpeciesValueStudy Type
NOAEL Dog0.72 mg/kg bw/day1-year oral
NOAEL Rat> 80 ppm (diet)2-year chronic
ADI -0.0072 mg/kg bw/day-
ARfD -0.08 mg/kg bw-
AOEL -0.0072 mg/kg bw/day-

Note: NOAEL (No Observed Adverse Effect Level), ADI (Acceptable Daily Intake), ARfD (Acute Reference Dose), AOEL (Acceptable Operator Exposure Level). Data from regulatory sources.[1][2]

Ecotoxicological Profile

The environmental risk of this compound is determined by its toxicity to a range of non-target organisms.

Aquatic Ecotoxicity
OrganismEndpointValueClassification
Fish (Rainbow Trout) 96h LC₅₀0.91 mg/LModerate
Aquatic Invertebrates (Daphnia magna) 48h EC₅₀4.7 mg/LModerate
Aquatic Invertebrates (Daphnia magna) 21-day NOEC0.12 mg/LModerate
Algae 72h EC₅₀ (growth)1.4 mg/L-
Algae 96h NOEC (growth)0.5 mg/L-
Terrestrial Ecotoxicity
OrganismEndpointValueClassification
Birds (Acute) LD₅₀> 750 mg/kg bwModerate
Birds (Short-term dietary) LC₅₀> 930 mg/kg bw/dayModerate
Earthworms (Eisenia fetida) 14-day LC₅₀> 500 mg/kg soilModerate
Soil Microorganisms Nitrogen MineralizationNo significant adverse effect-
Soil Microorganisms Carbon MineralizationNo significant adverse effect-

Mechanism of Action: Disruption of Mitotic Spindle

The primary mode of action of this compound, like other benzimidazole fungicides, is the inhibition of β-tubulin polymerization. This disruption of microtubule dynamics leads to the failure of mitotic spindle formation, causing an arrest of the cell cycle in the metaphase and ultimately inducing apoptosis (programmed cell death).

Signaling Pathway of Benzimidazole-Induced Mitotic Arrest

The following diagram illustrates the key events in the signaling pathway affected by benzimidazole fungicides.

Mitotic spindle disruption and apoptosis induction by this compound.

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies conducted according to internationally recognized guidelines, predominantly those established by the Organisation for Economic Co-operation and Development (OECD).

Mammalian Toxicity Testing
  • Acute Oral Toxicity (OECD 423): This method involves the administration of the test substance in a stepwise procedure to a small number of animals (usually rats) to determine the dose that causes mortality or evident toxicity.

  • Acute Dermal Toxicity (OECD 402): The test substance is applied to the shaved skin of animals (usually rabbits or rats) for 24 hours, and observations for toxicity are made for up to 14 days.

  • Acute Inhalation Toxicity (OECD 403): Animals (usually rats) are exposed to the test substance as a gas, vapor, or aerosol in a chamber for a defined period (typically 4 hours), followed by a 14-day observation period.

  • Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408): The test substance is administered daily to rodents in graduated doses for 90 days to assess the potential for cumulative toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).

  • Two-Generation Reproduction Toxicity (OECD 416): The test substance is administered to male and female rats over two generations to evaluate potential effects on reproductive performance, fertility, and offspring development.

  • Prenatal Developmental Toxicity Study (OECD 414): Pregnant animals (usually rats and rabbits) are dosed with the test substance during the period of organogenesis to assess the potential for adverse effects on the developing fetus.

Ecotoxicity Testing
  • Fish, Acute Toxicity Test (OECD 203): Fish (e.g., Rainbow Trout) are exposed to a range of concentrations of the test substance for 96 hours to determine the concentration that is lethal to 50% of the test population (LC₅₀).

  • Daphnia sp. Acute Immobilisation Test (OECD 202): Daphnia magna are exposed to the test substance for 48 hours to determine the concentration that immobilizes 50% of the population (EC₅₀).

  • Daphnia magna Reproduction Test (OECD 211): A long-term (21-day) test to assess the effects of the test substance on the reproductive output of Daphnia magna and determine the No-Observed-Effect Concentration (NOEC).

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): Algal cultures are exposed to the test substance for 72 hours to determine the effects on growth.

  • Earthworm, Acute Toxicity Test (OECD 207): Earthworms are exposed to the test substance in artificial soil for 14 days to determine the lethal concentration (LC₅₀).

  • Earthworm Reproduction Test (OECD 222): A long-term test to evaluate the effects of the substance on the reproductive output of earthworms.

  • Soil Microorganisms: Nitrogen Transformation Test (OECD 216) & Carbon Transformation Test (OECD 217): These tests assess the impact of the test substance on key microbial processes in the soil.

Environmental Fate and Biodegradation

This compound exhibits medium persistence in soil, with a reported half-life of 88.7 days.[3] It has a low risk of groundwater contamination through leaching due to its medium sorptive capacities.[4] Biodegradation is a significant route of dissipation, with studies showing that certain bacterial and fungal strains, such as Pseudomonas syringae and Penicillium chrysogenum, can effectively degrade this compound.[5] The primary degradation pathways involve oxidation, reduction, and hydrolysis of the furan ring, leading to metabolites such as Benzimidazole 2-carboxylic acid and Benzimidazole.[5]

Conclusion

The toxicological profile of this compound indicates a moderate acute toxicity to mammals and a moderate risk to various non-target organisms in the environment. Its primary mechanism of action, the disruption of microtubule assembly, is a well-defined process that leads to cell cycle arrest and apoptosis. While a considerable amount of data exists for its acute toxicity, further research providing detailed quantitative data on chronic, reproductive, and developmental effects in mammals, as well as chronic effects on a broader range of ecotoxicological endpoints, would allow for a more refined and comprehensive environmental risk assessment. The continued study of its biodegradation pathways and the toxicity of its metabolites is also crucial for a complete understanding of its environmental impact.

References

Methodological & Application

Application Note: Gas Chromatography-Mass Spectrometry Protocol for the Detection of Fuberidazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the detection and quantification of the fungicide Fuberidazole using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined below covers sample preparation, instrument parameters, and data analysis, and is intended for researchers in environmental science, agriculture, and drug development.

Introduction

This compound, a benzimidazole-based fungicide, is utilized primarily as a seed treatment to control various fungal diseases in cereals.[1][2] Its mode of action involves disrupting the mitotic spindle and β-tubulin, which prevents the development of the fungal cytoskeleton.[1] Monitoring its presence in environmental and agricultural samples is crucial for ensuring food safety and assessing environmental impact. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of organic compounds like this compound in complex matrices.[3] This application note presents a comprehensive GC-MS method for its analysis.

Experimental Protocol

This protocol is synthesized from established methodologies for the analysis of this compound and related compounds.

Sample Preparation (Liquid-Liquid Extraction)

For aqueous samples such as water or liquid cultures, a liquid-liquid extraction is a suitable method for isolating this compound.

  • Sample Collection: Collect 500 mL of the aqueous sample in a clean glass container.

  • Fortification (for QC): For quality control, spike a blank sample with a known concentration of this compound standard.

  • pH Adjustment: Adjust the pH of the sample to approximately 7.5 to ensure this compound is in a neutral form for efficient extraction.

  • Solvent Addition: Transfer the sample to a 1 L separatory funnel and add 50 mL of a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Extraction: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The organic layer will contain the extracted this compound.

  • Collection: Drain the lower organic layer into a clean flask.

  • Repeat Extraction: Repeat the extraction process two more times with fresh aliquots of the organic solvent to ensure complete recovery.

  • Drying: Combine the organic extracts and dry them by passing through a column containing anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent like methanol or ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injection Volume2 µL
Inlet Temperature250°C
Oven ProgramInitial temperature 70°C (hold for 2 min), ramp at 25°C/min to 150°C, then ramp at 3°C/min to 200°C, and finally ramp at 8°C/min to 280°C (hold for 10 min).[1]
Carrier GasHelium
Flow Rate1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass AnalyzerQuadrupole
Scan Range50-500 amu
Ion Source Temp.230°C
Transfer Line Temp.280°C

Data Analysis and Interpretation

Identification of this compound is based on its retention time and the resulting mass spectrum. The mass spectrum should be compared with a reference spectrum from a standard or a spectral library such as the NIST/EPA/NIH Mass Spectral Library.[3]

Quantitative Data

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

ParameterValueReference
Retention Time (Rt) ~25.7 min[1]
Molecular Weight 184.19 g/mol [2][4]
Base Peak (m/z) 184[1][2]
Second Highest Peak (m/z) 155[2]
Other Significant Ions (m/z) 156[2]

Note: Limits of Detection (LOD) and Quantitation (LOQ) are method-dependent and should be determined during method validation.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the GC-MS detection of this compound.

Fuberidazole_GCMS_Workflow GC-MS Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample_Collection 1. Sample Collection (Aqueous Matrix) pH_Adjustment 2. pH Adjustment (pH ~7.5) Sample_Collection->pH_Adjustment Extraction 3. Liquid-Liquid Extraction (e.g., Dichloromethane) pH_Adjustment->Extraction Drying 4. Drying (Anhydrous Na2SO4) Extraction->Drying Concentration 5. Concentration (Rotary Evaporation) Drying->Concentration Reconstitution 6. Reconstitution (Methanol/Ethyl Acetate) Concentration->Reconstitution Injection 7. GC Injection (2 µL, Splitless) Reconstitution->Injection Separation 8. Chromatographic Separation (HP-5MS Column) Injection->Separation Ionization 9. Ionization (Electron Ionization, 70 eV) Separation->Ionization Detection 10. Mass Detection (Quadrupole Analyzer) Ionization->Detection Data_Acquisition 11. Data Acquisition (Total Ion Chromatogram) Detection->Data_Acquisition Peak_Identification 12. Peak Identification (Retention Time) Data_Acquisition->Peak_Identification Spectral_Matching 13. Spectral Matching (NIST Library) Peak_Identification->Spectral_Matching Quantification 14. Quantification (Peak Area) Spectral_Matching->Quantification

Caption: Experimental workflow for this compound detection by GC-MS.

Conclusion

The GC-MS protocol detailed in this application note provides a reliable and sensitive method for the detection and quantification of this compound. Adherence to the specified sample preparation and instrumental parameters is critical for achieving accurate and reproducible results. Method validation, including the determination of LOD, LOQ, linearity, and recovery, should be performed in the specific sample matrix of interest.

References

Application Notes and Protocols for Fuberidazole Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuberidazole is a benzimidazole-based fungicide recognized for its systemic action against a variety of fungi, particularly Fusarium species.[1][2][3] Its mechanism of action involves the disruption of microtubule formation through the inhibition of β-tubulin assembly, which in turn halts mitosis and cell division.[1][4] This specific mode of action has made this compound a subject of interest in various in vitro studies, including antifungal assays, cancer research, and investigations into its interactions with other molecules.[5][6][7] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible results in these assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro applications.

Physicochemical Properties of this compound

A summary of this compound's key physicochemical properties is presented below. This data is essential for accurate calculations and handling of the compound.

PropertyValueSource(s)
Molecular Formula C₁₁H₈N₂O[2][8]
Molecular Weight 184.19 g/mol [2][8]
Appearance Light brown to colorless crystalline powder[1][2]
Solubility in Water (20°C, pH 7) 71 mg/L[1][3]
Solubility in DMSO Up to 125 mg/mL (678.65 mM)[5]
Other Solvents Slightly soluble in Methanol[3]
Stability Sensitive to light, with a half-life of approximately 15 minutes in solution. Stable to hydrolysis in pure water.[3]

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), which is the recommended solvent for achieving high solubility.

Materials:

  • This compound powder (MW: 184.19 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes or cryovials (e.g., amber colored)

  • Analytical balance

  • Vortex mixer

  • Water bath or heat block (optional, for aiding dissolution)

  • Sonicator (optional, for aiding dissolution)

Procedure:

  • Determine the Required Mass: To prepare a 100 mM stock solution, calculate the mass of this compound needed. For example, to prepare 1 mL of a 100 mM solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L × 0.001 L × 184.19 g/mol × 1000 mg/g

    • Mass = 18.42 mg

  • Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance.

  • Dissolution:

    • Add the weighed this compound powder to a sterile, appropriately sized container.

    • Add the desired volume of anhydrous DMSO (e.g., 1 mL for the calculation above).

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Aiding Dissolution (if necessary): this compound's solubility in DMSO can be enhanced with gentle heating and sonication.[5][8]

    • Heating: Warm the solution in a water bath or on a heat block at a temperature up to 60°C.[5] Mix intermittently until the solid is completely dissolved.

    • Sonication: Place the tube in a sonicator bath and sonicate until the solution is clear.

    • Note: Always ensure the container is tightly sealed during these steps to prevent contamination or solvent evaporation.

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in light-protecting tubes.[5][8]

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month) .[5]

    • Properly label all tubes with the compound name, concentration, solvent, and date of preparation.

Diagrams

Experimental Workflow for this compound Stock Solution Preparation

Fuberidazole_Stock_Prep cluster_prep Preparation cluster_storage Storage calc 1. Calculate Mass (e.g., 18.42 mg for 1mL of 100mM) weigh 2. Weigh this compound calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Dissolve (Vortex / Sonicate / Heat to 60°C) add_dmso->dissolve aliquot 5. Aliquot into Light-Protecting Tubes dissolve->aliquot store 6. Store at -80°C (6 mo) or -20°C (1 mo) aliquot->store

Caption: Workflow for preparing this compound stock solution.

This compound's Mechanism of Action: Inhibition of Microtubule Assembly

Fuberidazole_MoA cluster_cell Mitosis Phase tubulin α/β-Tubulin Dimers assembly Polymerization tubulin->assembly mt Microtubules (Spindle Fibers) mitosis Cell Division (Successful Mitosis) mt->mitosis assembly->mt This compound This compound This compound->inhibition inhibition->assembly

Caption: this compound inhibits β-tubulin polymerization.

Application Example: Dilution for In Vitro Assay

For most in vitro assays, the high-concentration stock solution will need to be serially diluted in the appropriate cell culture medium to achieve the desired final working concentrations. This compound has been shown to be effective in the micromolar range (e.g., 10-200 µM) for inhibiting fungal growth.[5]

Example: Preparing a 100 µM working solution from a 100 mM stock:

  • Intermediate Dilution (Optional but Recommended): First, dilute the 100 mM stock 1:100 to create a 1 mM intermediate stock.

    • Take 2 µL of the 100 mM stock solution.

    • Add it to 198 µL of cell culture medium. Mix well.

  • Final Dilution: Next, dilute the 1 mM intermediate stock 1:10 to create the 100 µM final working solution.

    • For a final volume of 1 mL in a well, add 100 µL of the 1 mM intermediate stock to 900 µL of cell culture medium.

Important Considerations:

  • Solvent Effects: When preparing working solutions, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity to the cells.

  • Light Sensitivity: As this compound is light-sensitive, minimize its exposure to light during preparation and experiments.[3] Use amber tubes and cover plates with foil when possible.

  • Controls: Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

References

Application Notes and Protocols for the Quantitative Analysis of Fuberidazole Residues in Soil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fuberidazole is a benzimidazole fungicide used to control a variety of fungal diseases in crops. Its persistence and potential accumulation in soil necessitate sensitive and reliable analytical methods for monitoring its residues. This document provides detailed protocols for the quantitative analysis of this compound residues in soil samples, targeting researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies described herein are based on established analytical techniques, including liquid chromatography and gas chromatography coupled with mass spectrometry.

I. Analytical Methodologies

The quantitative determination of this compound in soil can be achieved through various analytical techniques. High-performance liquid chromatography (HPLC) with fluorescence detection and gas chromatography-mass spectrometry (GC-MS) are commonly employed methods due to their sensitivity and selectivity.[1][2][3][4] A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is often utilized for sample preparation.[5]

1. Liquid Chromatography with Fluorescence Detection (LC-FLD)

This method is suitable for the determination of several benzimidazole fungicides, including this compound.

  • Principle: this compound is extracted from the soil matrix, and the extract is analyzed by HPLC. The compound is separated on a C18 column and detected by a fluorescence detector.

  • Advantages: High sensitivity and selectivity for fluorescent compounds like this compound.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and is a powerful tool for the identification and quantification of this compound.[1][4]

  • Principle: this compound is extracted from the soil and, after appropriate derivatization if necessary, injected into a gas chromatograph. The compound is separated based on its volatility and then detected by a mass spectrometer, which provides structural information and allows for precise quantification.

  • Advantages: Excellent selectivity and structural confirmation of the analyte.

II. Experimental Protocols

Protocol 1: Sample Preparation and Extraction using a Modified QuEChERS Method

This protocol is adapted from the QuEChERS AOAC method for pesticide residue analysis in soil.[5]

Materials:

  • Soil sample, air-dried and sieved (< 2 mm)

  • Acetonitrile (ACN), HPLC grade

  • Water, deionized

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium acetate (NaOAc)

  • Centrifuge tubes (50 mL)

  • Mechanical shaker or vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 15 minutes using a mechanical shaker.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaOAc to the tube.

  • Immediately vortex for 1 minute to prevent the formation of agglomerates.

  • Centrifuge the sample at 4000 rpm for 5 minutes.[5]

  • Collect the supernatant (acetonitrile layer) for analysis.

Protocol 2: Microwave-Assisted Micellar Extraction (MAME)

This method offers a faster and more environmentally friendly alternative to traditional solvent extraction.[2][3]

Materials:

  • Soil sample, air-dried and sieved

  • Polyoxyethylene 10 lauryl ether (POLE) solution (5% v/v in water)

  • Microwave extraction system

  • Centrifuge tubes

Procedure:

  • Weigh 1 g of the soil sample into a microwave extraction vessel.

  • Add 10 mL of the 5% POLE solution.

  • Place the vessel in the microwave extraction system and apply microwave energy (e.g., 600 W for 5 minutes).

  • After extraction, allow the sample to cool.

  • Transfer the contents to a centrifuge tube and centrifuge to separate the solid phase.

  • Collect the supernatant for analysis.

Protocol 3: Analysis by HPLC with Fluorescence Detection

Instrumentation:

  • HPLC system with a fluorescence detector

  • Symmetry C18 column (or equivalent)

Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (50:50, v/v)[3]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detector Wavelengths: Excitation at 305 nm, Emission at 355 nm.

Procedure:

  • Filter the extracted sample supernatant through a 0.45 µm syringe filter.

  • Inject the filtered extract into the HPLC system.

  • Quantify the this compound concentration by comparing the peak area to a calibration curve prepared from this compound standards.

Protocol 4: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • HP-5 MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[1]

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless[1]

  • Oven Temperature Program: Start at 70 °C (hold for 2 min), ramp to 150 °C at 25 °C/min, then to 200 °C at 3 °C/min, and finally to 280 °C at 8 °C/min (hold for 10 min).[1]

  • Carrier Gas: Helium

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Procedure:

  • Inject an aliquot of the extracted sample into the GC-MS system.

  • Identify this compound based on its retention time and mass spectrum (characteristic ions).[1]

  • Quantify the concentration using a calibration curve prepared with this compound standards.

III. Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of this compound in soil.

Table 1: Method Validation Parameters for this compound Analysis in Soil

ParameterHPLC-FLDGC-MSReference
Recovery (%) 71 - 105-[3]
Limit of Detection (LOD) --
Limit of Quantification (LOQ) --
Linear Range (mg/L) --
Correlation Coefficient (r²) > 0.99> 0.98[6]

Table 2: Degradation of this compound in Soil by Different Microbial Strains [1][4]

Microbial StrainDegradation (%) after 35 daysHalf-life (days)
Pseudomonas syringae9110.3
Penicillium chrysogenum8610.6
Aspergillus niger5911.0
Aspergillus flavus5711.9
Xanthomonas citri3111.9

IV. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound residues in soil samples.

Fuberidazole_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_results Data Processing soil_sample Soil Sample Collection sieving Air Drying & Sieving soil_sample->sieving extraction_choice Extraction Method sieving->extraction_choice quechers QuEChERS extraction_choice->quechers Option 1 mame MAME extraction_choice->mame Option 2 analysis_choice Analytical Technique quechers->analysis_choice mame->analysis_choice hplc HPLC-FLD analysis_choice->hplc Option A gcms GC-MS analysis_choice->gcms Option B quantification Quantification hplc->quantification gcms->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound Residue Analysis in Soil.

References

Application Notes and Protocols for the Structural Elucidation of Fuberidazole Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization and elucidation of fuberidazole and its derivatives. This compound, a benzimidazole fungicide, and its analogues are of significant interest in agrochemical and pharmaceutical research.[1] This document outlines detailed protocols for sample preparation, data acquisition, and spectral analysis, including 1D and 2D NMR techniques.

Introduction to NMR Spectroscopy for this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules like this compound. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

This compound consists of a benzimidazole ring substituted at the 2-position with a furan ring. The key structural features to be elucidated by NMR include the substitution patterns on both the benzimidazole and furan rings, as well as the overall molecular conformation.

Key NMR techniques for the analysis of this compound derivatives include:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environments, and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, providing crucial information about the connectivity of atoms within the molecule.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a heteronucleus, most commonly ¹³C.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for connecting different parts of a molecule.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • This compound derivative (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Protocol:

  • Weigh the desired amount of the this compound derivative into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent. The choice of solvent depends on the solubility of the compound. DMSO-d₆ is a common choice for benzimidazole derivatives.

  • Gently vortex the vial to dissolve the sample completely.

  • Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube to remove any particulate matter.

  • Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following are general parameters for acquiring NMR data on a standard 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-250 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Temperature: 298 K.

2D NMR Acquisition (General Considerations):

  • COSY: Standard gradient-selected COSY (e.g., 'cosygpqf').

  • HSQC: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').

  • HMBC: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf'), optimized for a long-range coupling constant of 8 Hz.

Data Presentation: NMR Data for this compound and Derivatives

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and some of its derivatives. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Chemical Shift Data (ppm) and Coupling Constants (J/Hz) for this compound and Selected Derivatives in DMSO-d₆.

CompoundH-4/H-7H-5/H-6H-3'H-4'H-5'NHOther Protons
This compound 7.58-7.56 (dd, J=2.8)7.19-7.15 (m)7.10 (d, J=3.4)6.65 (dd, J=3.4, 1.8)7.85 (d, J=1.8)12.43 (s)-
5e 7.22-7.25 (d, J=4.8)-6.55 (s)-7.47 (s)11.50 (s)-
5f 7.28 (s)-6.81 (s)-7.45 (s)-3.31 (s, CH₃)
5h 7.2 (s)-6.49 (s)-7.26 (s)-4.78 (m, CH), 1.81 (t, J=11.5, 2xCH₃)
5i 7.27 (d, J=4.8)-6.57 (s)-7.70 (s)11.00 (s)-
5j 7.06 (s)-6.55 (s)-7.25 (s)-3.42 (s, CH₃)

Data for derivatives 5e, 5f, 5h, 5i, and 5j are for trifluorinated analogues and sourced from a study on novel fluorine-rich this compound derivatives.

Table 2: ¹³C NMR Chemical Shift Data (ppm) for this compound and Selected Derivatives in DMSO-d₆.

CompoundC-2C-4/C-7C-5/C-6C-3a/C-7aC-2'C-3'C-4'C-5'Other Carbons
This compound 141.85115.44121.63138.08147.5112.5112.0145.0-
5e 155.3103.4140.1/142.3144.5108.7106.8115.3114.7C-8: 150.1, C-10: 135.9
5f 155.4105.1140.1/141.2143.1108.7107.9115.2114.4C-8: 149.9, C-10: 138.5, CH₃: 25.1
5h 154.9103.2139.9/140.2145.1109.5106.8115.2114.4C-8: 150.1, C-10: 136.1, CH: 45.2, 2xCH₃: 24.7
5i 154.9107.4136.1/138.2142.4110.1109.3115.7114.9C-8: 150.1, C-10: 131.9
5j 154.1103.1139.5/140.9143.8106.7104.9114.8109.1C-8: 149.7, C-10: 136.4, CH₃: 29.8

Atom numbering for derivatives may differ from the parent this compound due to substitutions. Data for this compound is based on typical values for 2-substituted benzimidazoles, and data for derivatives 5e, 5f, 5h, 5i, and 5j are for trifluorinated analogues and sourced from a study on novel fluorine-rich this compound derivatives.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the workflow for NMR-based structural elucidation and the logical relationships in interpreting the spectral data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Elucidation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr_1d 1D NMR (¹H, ¹³C) filter->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d assign_1d Assign ¹H & ¹³C Signals nmr_2d->assign_1d correlate_2d Analyze 2D Correlations assign_1d->correlate_2d propose_structure Propose Structure correlate_2d->propose_structure confirm_structure Confirm Structure propose_structure->confirm_structure

Caption: NMR Structural Elucidation Workflow.

spectral_interpretation cluster_1d 1D NMR Data cluster_2d 2D NMR Data h1 ¹H NMR (Chemical Shifts, Coupling Constants, Integration) cosy COSY (¹H-¹H Connectivity) h1->cosy hsqc HSQC (¹H-¹³C One-Bond Connectivity) h1->hsqc hmbc HMBC (¹H-¹³C Long-Range Connectivity) h1->hmbc c13 ¹³C NMR (Chemical Shifts, DEPT) c13->hsqc c13->hmbc elucidation Structural Elucidation cosy->elucidation hsqc->elucidation hmbc->elucidation

Caption: Logic of 2D NMR Spectral Interpretation.

Step-by-Step Guide to Structural Elucidation

  • Analyze the ¹H NMR Spectrum:

    • Determine the number of distinct proton signals.

    • Use the chemical shifts to infer the types of protons (aromatic, aliphatic, NH).

    • Analyze the splitting patterns (singlets, doublets, triplets, etc.) and coupling constants to identify neighboring protons.

    • Use the integration values to determine the relative number of protons for each signal.

  • Analyze the ¹³C NMR Spectrum:

    • Determine the number of distinct carbon signals. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to distinguish between CH, CH₂, and CH₃ groups.

    • Use the chemical shifts to identify the types of carbons (aromatic, aliphatic, carbonyl, etc.).

  • Establish Connectivity with 2D NMR:

    • COSY: Identify cross-peaks to confirm which protons are coupled to each other, establishing proton-proton connectivity within spin systems. For example, in the furan ring of this compound, COSY can show the correlation between H-3', H-4', and H-5'.

    • HSQC: Correlate each proton signal with the signal of the carbon it is directly attached to. This provides unambiguous one-bond C-H connections.

    • HMBC: This is a powerful tool for connecting different fragments of the molecule. Look for correlations between protons and carbons that are two or three bonds away. For instance, the protons on the furan ring should show HMBC correlations to the C-2 carbon of the benzimidazole ring, confirming the connection between the two ring systems. The NH proton can also show important HMBC correlations to neighboring carbons.

  • Assemble the Structure:

    • Combine all the information from the 1D and 2D NMR spectra to piece together the molecular structure.

    • Start with known fragments and use the HMBC correlations to connect them.

    • Ensure that all observed chemical shifts, coupling constants, and correlations are consistent with the proposed structure.

By following these detailed protocols and data interpretation guidelines, researchers can effectively utilize NMR spectroscopy for the comprehensive structural elucidation of this compound and its derivatives, facilitating advancements in agrochemical and pharmaceutical development.

References

Application Notes & Protocols: Determination of Fuberidazole Concentration using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuberidazole is a benzimidazole fungicide used to control a variety of fungal diseases in crops.[1] Accurate determination of its concentration is crucial for formulation development, quality control, and residue analysis. This document provides a detailed application note and protocol for the quantitative determination of this compound using UV-Vis spectrophotometry, a simple, cost-effective, and widely available analytical technique.[2][3] The method is based on the principle that this compound absorbs ultraviolet radiation at specific wavelengths, and the amount of absorbance is directly proportional to its concentration in a solution, as described by the Beer-Lambert law.

Chemical Information:

  • Chemical Name: 2-(2-Furyl)-1H-benzimidazole[4]

  • Molecular Formula: C₁₁H₈N₂O[4]

  • Molecular Weight: 184.19 g/mol [4]

Principle of the Method

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a sample.[5] Molecules with specific structural features, known as chromophores, absorb light at characteristic wavelengths. The benzimidazole and furan rings in the this compound structure act as chromophores, leading to distinct absorption peaks in the UV region.[1][4] By measuring the absorbance of a this compound solution at its wavelength of maximum absorption (λmax), the concentration can be determined using a calibration curve prepared from standard solutions of known concentrations.

Instrumentation and Materials

Instrumentation
  • UV-Vis Spectrophotometer (double beam recommended for stability)

  • Analytical balance (± 0.0001 g)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Quartz cuvettes (1 cm path length)

Chemicals and Reagents
  • This compound reference standard (analytical grade)

  • Methanol (HPLC or spectroscopic grade)

  • Other solvents for testing (e.g., ethanol, acetonitrile)

Experimental Protocol

The following protocol outlines the steps for determining this compound concentration.

Selection of Solvent

The choice of solvent is critical as it can influence the absorption spectrum of the analyte.[6] Methanol is a suitable solvent for this compound and other benzimidazole fungicides due to its good solubilizing properties and transparency in the UV range.[7][8]

Determination of Wavelength of Maximum Absorption (λmax)
  • Prepare a stock solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol. This will give a stock solution of 100 µg/mL.

  • Prepare a working solution: Dilute the stock solution with methanol to obtain a concentration of approximately 10 µg/mL.

  • Scan the spectrum: Record the UV absorption spectrum of the working solution from 200 nm to 400 nm using methanol as a blank.

  • Identify λmax: Determine the wavelength(s) at which maximum absorbance occurs. This compound is reported to have absorption maxima at approximately 298.7 nm, 306.3 nm, and 321.5 nm.[9] The most intense and well-defined peak should be selected for quantitative analysis. For this protocol, we will select 306.3 nm .

Preparation of Standard Solutions and Calibration Curve
  • Prepare a series of standard solutions: From the 100 µg/mL stock solution, prepare a series of standard solutions in methanol with concentrations ranging from approximately 1 µg/mL to 20 µg/mL. A typical set of concentrations could be 2, 5, 10, 15, and 20 µg/mL.

  • Measure absorbance: Measure the absorbance of each standard solution at the determined λmax (306.3 nm) using methanol as the blank.

  • Construct the calibration curve: Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.999 is generally considered acceptable.

Analysis of Unknown Sample
  • Prepare the sample solution: Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a known volume of methanol. The solution may need to be filtered if it contains insoluble excipients.

  • Dilute the sample: Dilute the sample solution with methanol to obtain a concentration that falls within the linear range of the calibration curve.

  • Measure absorbance: Measure the absorbance of the diluted sample solution at the λmax (306.3 nm).

  • Calculate concentration: Determine the concentration of this compound in the sample solution using the equation of the calibration curve. The concentration in the original sample can then be calculated by accounting for the dilution factor.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables.

Table 1: UV-Vis Spectral Data for this compound in Methanol

ParameterValueReference
λmax 1298.7 nm[9]
Molar Absorptivity (ε) at λmax 126651 L mol⁻¹ cm⁻¹[9]
λmax 2306.3 nm[9]
Molar Absorptivity (ε) at λmax 233982 L mol⁻¹ cm⁻¹[9]
λmax 3321.5 nm[9]
Molar Absorptivity (ε) at λmax 326243 L mol⁻¹ cm⁻¹[9]

Table 2: Calibration Data for this compound at 306.3 nm

Concentration (µg/mL)Absorbance (AU)
2.0[Insert experimental data]
5.0[Insert experimental data]
10.0[Insert experimental data]
15.0[Insert experimental data]
20.0[Insert experimental data]

Table 3: Method Validation Parameters (Hypothetical Values)

ParameterResultAcceptance Criteria
Linearity Range1 - 25 µg/mLR² > 0.999
Correlation Coefficient (R²)[Insert experimental data]> 0.999
Limit of Detection (LOD)[Insert experimental data]To be determined
Limit of Quantitation (LOQ)[Insert experimental data]To be determined
Accuracy (% Recovery)[Insert experimental data]98 - 102%
Precision (% RSD)[Insert experimental data]< 2%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_solvent Select Solvent (Methanol) prep_stock Prepare Stock Solution (100 µg/mL) prep_solvent->prep_stock prep_standards Prepare Standard Solutions (1-20 µg/mL) prep_stock->prep_standards det_lambda Determine λmax (Scan 200-400 nm) prep_stock->det_lambda measure_standards Measure Absorbance of Standards at λmax prep_standards->measure_standards prep_sample Prepare Sample Solution measure_sample Measure Absorbance of Sample at λmax prep_sample->measure_sample det_lambda->measure_standards det_lambda->measure_sample plot_curve Construct Calibration Curve measure_standards->plot_curve calc_conc Calculate Sample Concentration measure_sample->calc_conc plot_curve->calc_conc

Caption: Experimental workflow for this compound concentration determination.

Beer-Lambert Law Relationship

beer_lambert_law cluster_law Beer-Lambert Law: A = εbc Absorbance Absorbance (A) (Measured by Spectrophotometer) Concentration Concentration (c) (Unknown) Concentration->Absorbance Directly Proportional Molar_Absorptivity Molar Absorptivity (ε) (Constant for this compound) Molar_Absorptivity->Absorbance Influences Path_Length Path Length (b) (Constant - 1 cm) Path_Length->Absorbance Influences

Caption: Relationship of variables in the Beer-Lambert Law.

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[10] This is confirmed by the correlation coefficient of the calibration curve.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The described UV-Vis spectrophotometric method provides a simple, rapid, and reliable approach for the quantitative determination of this compound. Proper method validation is essential to ensure the accuracy and precision of the results obtained. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.

References

Application Notes and Protocols for Studying Fuberidazole Biodegradation in Liquid Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fuberidazole, a benzimidazole fungicide, is utilized as a seed treatment to combat fungal pathogens such as Fusarium spp. in cereals.[1][2] The environmental fate of such fungicides is of significant concern, and understanding their biodegradation is crucial for assessing their environmental impact. Microbial degradation represents a key mechanism for the removal of such xenobiotic compounds from the environment.[3] These application notes provide a detailed experimental design for studying the biodegradation of this compound in liquid cultures, utilizing microbial strains to assess their degradation capabilities.

I. Core Concepts in this compound Biodegradation

Microbial degradation of pesticides like this compound involves the enzymatic transformation of the parent compound into simpler, often less toxic, metabolites.[4] This process can occur through various reactions, including oxidation, reduction, and hydrolysis.[5][6] In the case of this compound, biodegradation primarily involves the rearrangement and cleavage of the furyl moiety and the benzimidazole ring through the action of microbial enzymes like oxygenases and hydrolases.[5]

II. Experimental Design and Workflow

A systematic workflow is essential for studying this compound biodegradation. The process begins with the selection and preparation of microbial cultures, followed by the setup of biodegradation assays, regular sampling, and finally, analytical quantification of this compound and its metabolites.

Fuberidazole_Biodegradation_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Culture_Prep Microbial Culture Preparation Assay_Setup Biodegradation Assay Setup Culture_Prep->Assay_Setup Media_Prep Liquid Culture Media Preparation Media_Prep->Assay_Setup Fuberidazole_Stock This compound Stock Solution Preparation Fuberidazole_Stock->Assay_Setup Incubation Incubation Assay_Setup->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification Analytical Quantification (GC-MS, UV-Vis) Extraction->Quantification Data_Analysis Data Analysis and Metabolite Identification Quantification->Data_Analysis Fuberidazole_Pathway cluster_reactions Enzymatic Reactions This compound This compound (2-(2'-furyl) benzimidazole) Metabolite1 Benzimidazole 2-carboxylic acid This compound->Metabolite1 Microbial Enzymes (Oxygenases, Hydrolases) Metabolite2 Benzimidazole This compound->Metabolite2 Microbial Enzymes (Oxygenases, Hydrolases) Metabolite3 1-(1H-benzimidazole-2-yl)ethanone This compound->Metabolite3 Microbial Enzymes (Oxygenases, Hydrolases) Oxidation Oxidation Hydrolysis Hydrolysis Oxidation->Hydrolysis Reduction Reduction Hydrolysis->Reduction

References

Troubleshooting & Optimization

How to address poor efficacy of Fuberidazole seed treatment.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the poor efficacy of Fuberidazole seed treatment in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a benzimidazole fungicide. Its primary mode of action is to inhibit the polymerization of β-tubulin, a critical protein component of microtubules in fungal cells. By binding to β-tubulin, this compound disrupts microtubule assembly, which is essential for processes like mitosis (cell division) and intracellular transport. This disruption ultimately leads to fungal cell death.[1][2][3]

Q2: What is the most common reason for the failure of this compound seed treatment against fungal pathogens like Fusarium spp.?

A2: The most prevalent cause of poor efficacy is the development of fungicide resistance in the target pathogen population.[4][5] For benzimidazole fungicides like this compound, resistance is most often conferred by specific point mutations in the β-tubulin gene, which alters the fungicide's binding site and reduces its effectiveness.[6]

Q3: Can environmental factors affect this compound's performance?

A3: Yes, environmental conditions can significantly impact the efficacy of this compound. Factors such as soil pH, temperature, and microbial activity can lead to the chemical degradation of the fungicide.[7] Benzimidazoles can be susceptible to hydrolysis, particularly in alkaline soils, and microbial degradation can reduce the amount of active ingredient available to protect the seedling.[7][8]

Q4: How long does a this compound seed treatment typically remain effective after planting?

A4: Fungicide seed treatments generally provide protection for a limited period, typically around 10 to 21 days after planting.[9][10] The persistence of the fungicide depends on factors like soil moisture and temperature, which influence its breakdown rate.[9] If environmental conditions favorable for disease development occur after the compound has degraded, an infection can still occur, which may be misinterpreted as treatment failure.[10][11]

Troubleshooting Guide for Poor Efficacy

If you are observing poor efficacy with your this compound seed treatment, use the following guide to diagnose the potential cause.

Step 1: Initial Assessment & Observation

Question: Are you observing poor seed germination, reduced stand establishment, or disease symptoms on seedlings (e.g., damping-off, root rot, lesions)?

  • If YES: Proceed to the troubleshooting workflow to pinpoint the cause.

  • If NO: The perceived poor efficacy might be related to other factors such as insect pressure, abiotic stress (e.g., drought, waterlogging), or herbicide injury. Ensure these factors are ruled out.

Step 2: Troubleshooting Workflow

The following diagram outlines a logical workflow to investigate the root cause of this compound seed treatment failure.

TroubleshootingWorkflow cluster_start cluster_causes Potential Cause Categories cluster_investigation Investigation & Verification Steps cluster_conclusion Conclusion & Action Start Observation: Poor Seedling Health or Visible Disease Symptoms Fungicide_Resistance Pathogen Resistance Start->Fungicide_Resistance Application_Issue Application & Dosage Start->Application_Issue Environmental_Factors Environmental Degradation Start->Environmental_Factors Phytotoxicity Phytotoxicity Start->Phytotoxicity Test_Pathogen Conduct in-vitro sensitivity assay (EC50) Fungicide_Resistance->Test_Pathogen Is pathogen resistant? Check_Application Verify seed treatment protocol & coverage Application_Issue->Check_Application Was application correct? Analyze_Soil Test soil pH, temperature, & moisture history Environmental_Factors->Analyze_Soil Were conditions harsh? Check_Germination Perform phytotoxicity test (compare to untreated seed) Phytotoxicity->Check_Germination Is germination inhibited? Sequence_Gene Sequence β-tubulin gene (check codons 167, 198, 200) Test_Pathogen->Sequence_Gene Confirm genetically Conclusion_Resistance Conclusion: High likelihood of resistance. Action: Use fungicide with a different mode of action. Sequence_Gene->Conclusion_Resistance Analyze_Dosage Quantify active ingredient on seed Check_Application->Analyze_Dosage Is dosage sufficient? Conclusion_Application Conclusion: Application error. Action: Refine seed treatment protocol and re-treat. Analyze_Dosage->Conclusion_Application Conclusion_Environment Conclusion: Degradation likely. Action: Consider environmental conditions at planting. Analyze_Soil->Conclusion_Environment Conclusion_Phyto Conclusion: Phytotoxicity. Action: Re-evaluate dosage and seed lot viability. Check_Germination->Conclusion_Phyto

Caption: Troubleshooting workflow for poor this compound efficacy.

Data Presentation

Table 1: Efficacy of Benzimidazole Fungicides Against Fusarium spp.

Note: Direct EC50 values for this compound are not widely published. Data for Carbendazim (MBC), another benzimidazole with the same mode of action, is presented as a proxy to illustrate the impact of resistance.

Fungal Isolate TypeFungicideTarget PathogenEC50 (µg/mL) RangeFold ResistanceReference
Sensitive (Wild-Type) Carbendazim (MBC)Fusarium graminearum0.1 - 0.7N/A[4]
Resistant Carbendazim (MBC)Fusarium graminearum>10>14[4]

EC50 (Effective Concentration 50): The concentration of a fungicide that inhibits 50% of the mycelial growth of a fungal isolate in vitro.

Table 2: Impact of Environmental Factors on Benzimidazole Degradation
FactorConditionImpact on DegradationImplication for Efficacy
Soil pH Alkaline (pH > 7.5)Increased rate of hydrolysisReduced persistence and efficacy
Temperature High (>30°C)Increased rate of microbial degradationShorter window of protection
Soil Moisture HighFacilitates microbial activity and hydrolysisFaster breakdown of active ingredient
Organic Matter HighCan increase microbial populationsPotential for accelerated biodegradation

Experimental Protocols

Protocol 1: Laboratory-Scale Fungicide Seed Treatment Application

This protocol describes a method for applying a liquid formulation of this compound to seeds for experimental purposes.

Materials:

  • Certified seeds of the desired crop

  • This compound formulation

  • Sterile distilled water

  • Pipettes or syringe

  • A sealed container (e.g., glass jar, sealed plastic bag) large enough for seeds to tumble freely

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses, and a dust mask.[9]

Procedure:

  • Calculate Treatment Slurry: Determine the total volume of the treatment slurry needed based on the seed weight and the manufacturer's recommended application rate (e.g., mL of product per 100 kg of seed). Prepare the slurry by diluting the this compound formulation in a small amount of sterile distilled water. The final slurry volume should be minimal to avoid overly wetting the seed.

  • Prepare Seeds: Weigh the desired amount of seed and place it into the sealed container.

  • Application: Using a pipette or syringe, apply the prepared slurry dropwise onto the seeds in the container.

  • Mixing: Immediately seal the container and agitate it by shaking and tumbling for 2-5 minutes, or until all seeds are uniformly coated. Visual inspection for even color distribution is crucial.[12]

  • Drying: Spread the treated seeds in a thin layer on a clean, non-absorbent surface (e.g., a tray lined with aluminum foil) in a fume hood or a well-ventilated area. Allow the seeds to air-dry completely before planting or storage.

  • Labeling: Clearly label the container with the active ingredient, application rate, and date of treatment.[13]

Protocol 2: Phytotoxicity Assessment on Seedlings

This protocol evaluates the potential negative effects (phytotoxicity) of this compound treatment on seed germination and seedling vigor.

Materials:

  • This compound-treated seeds (from Protocol 1)

  • Untreated control seeds from the same seed lot

  • Sterile germination paper or sterile sand/potting mix

  • Petri dishes or germination trays

  • Growth chamber or incubator with controlled temperature and light

  • Ruler

Procedure:

  • Setup: For each treatment group (Untreated Control, this compound-Treated), prepare at least four replicate plates or trays.

  • Plating: Place a set number of seeds (e.g., 25 or 50) evenly spaced on the germination medium in each replicate.

  • Incubation: Place the plates/trays in a growth chamber set to optimal conditions for the specific crop (e.g., 20-25°C with a 12h/12h light/dark cycle).

  • Data Collection (7-14 days after planting):

    • Germination Percentage: Count the number of seeds that have successfully germinated (radicle and plumule emerged) in each replicate. Calculate the percentage relative to the total number of seeds plated.

    • Seedling Vigor: Randomly select 10 seedlings from each replicate and measure the length of the shoot (from the base to the tip of the longest leaf) and the root (from the base to the tip of the longest root).

    • Visual Assessment: Record any visual signs of phytotoxicity, such as stunting, discoloration (chlorosis/necrosis), or malformed roots or shoots, compared to the untreated control.

  • Analysis: Statistically compare the germination percentage, shoot length, and root length between the treated and untreated groups. A significant reduction in any of these parameters in the treated group indicates potential phytotoxicity.[14]

Protocol 3: Molecular Detection of Benzimidazole Resistance (Adapted ARMS-PCR)

This protocol outlines an Amplification Refractory Mutation System (ARMS-PCR) approach to detect key point mutations in the Fusarium β-tubulin gene associated with benzimidazole resistance. This method uses allele-specific primers.

Materials:

  • Fungal DNA extracted from the Fusarium isolate

  • PCR tubes, thermocycler, and electrophoresis equipment

  • Primers (see below)

  • Taq DNA polymerase and dNTPs

  • Agarose and DNA stain

Primer Design: This is a critical step. Primers must be designed to specifically amplify either the wild-type (susceptible) or mutant (resistant) allele at target codons (e.g., 167, 198, 200). For each codon, four primers are typically used in two separate reactions:

  • Reaction 1 (Wild-type detection):

    • Forward Outer Primer

    • Reverse Primer specific to the Wild-Type allele

  • Reaction 2 (Mutant detection):

    • Forward Outer Primer

    • Reverse Primer specific to the Mutant allele

  • A second set of primers (Forward Inner and Reverse Outer) can be included for an internal control.

(Note: The exact primer sequences must be designed based on the known β-tubulin sequence of the target Fusarium species.)

Procedure:

  • DNA Extraction: Extract high-quality genomic DNA from a pure culture of the Fusarium isolate.

  • PCR Setup: Prepare two separate PCR reactions for each isolate to be tested: one for the susceptible allele and one for the resistant allele. Each reaction should contain the fungal DNA template, the appropriate primer pair, dNTPs, PCR buffer, and Taq polymerase. Include known susceptible and resistant isolates as positive controls and a no-template reaction as a negative control.

  • PCR Amplification: Perform PCR using a thermocycler. A typical program might be:

    • Initial denaturation: 95°C for 5 min

    • 35 cycles of:

      • Denaturation: 94°C for 45 s

      • Annealing: 58-62°C for 30 s (temperature is primer-dependent)

      • Extension: 72°C for 45 s

    • Final extension: 72°C for 10 min

  • Gel Electrophoresis: Run the PCR products on a 1.5-2.0% agarose gel.

  • Interpretation:

    • Susceptible Isolate: A band will appear only in the lane corresponding to the wild-type specific PCR reaction.

    • Resistant Isolate (Homozygous): A band will appear only in the lane corresponding to the mutant-specific PCR reaction.

    • Resistant Isolate (Heterozygous): Bands will appear in both the wild-type and mutant reaction lanes.[6][15]

Signaling Pathways & Logical Diagrams

Mechanism of Action and Resistance

MOA_Resistance cluster_susceptible Susceptible Fungus cluster_resistant Resistant Fungus This compound This compound BetaTubulin_S Wild-Type β-Tubulin (Correct Conformation) This compound->BetaTubulin_S Binds to Polymerization_S Microtubule Assembly (Polymerization) BetaTubulin_S->Polymerization_S Blocked AlphaTubulin α-Tubulin Microtubule_S Functional Microtubules Polymerization_S->Microtubule_S Disrupted CellDivision_S Normal Cell Division Microtubule_S->CellDivision_S Inhibited Result_S Fungus is Controlled CellDivision_S->Result_S Leads to Fuberidazole_R This compound BetaTubulin_R Mutated β-Tubulin (Altered Binding Site) Fuberidazole_R->BetaTubulin_R Cannot Bind Effectively Polymerization_R Microtubule Assembly (Polymerization) BetaTubulin_R->Polymerization_R Proceeds Mutation Point Mutation (e.g., Codon 198/200) Mutation->BetaTubulin_R Causes Microtubule_R Functional Microtubules Polymerization_R->Microtubule_R Successful CellDivision_R Normal Cell Division Microtubule_R->CellDivision_R Occurs Result_R Efficacy Failure CellDivision_R->Result_R Leads to

Caption: this compound's mechanism and the primary mode of resistance.

This compound Degradation Pathways

DegradationPathway cluster_pathways Primary Degradation Routes cluster_metabolites Resulting Metabolites This compound This compound [2-(2'-furyl) benzimidazole] Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation / Hydroxylation This compound->Oxidation Microbial Microbial Action (e.g., Pseudomonas, Penicillium) This compound->Microbial Metabolite1 Benzimidazole Hydrolysis->Metabolite1 Metabolite2 Benzimidazole 2-carboxylic acid Oxidation->Metabolite2 Metabolite3 1-(1H-benzimidazole-2-yl)ethanone Microbial->Metabolite3 Loss Loss of Efficacy Metabolite1->Loss Metabolite2->Loss Metabolite3->Loss

Caption: Environmental and microbial degradation pathways of this compound.

References

Technical Support Center: Managing Fungal Resistance to Fuberidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fuberidazole in laboratory fungal strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a benzimidazole fungicide.[1][2] Its primary mode of action is the disruption of microtubule formation by binding to the β-tubulin subunit.[1] This interference with the cytoskeleton prevents mitotic spindle formation, ultimately leading to cell division arrest and fungal cell death.[1]

Q2: My fungal strain is showing reduced susceptibility to this compound. What is the likely cause?

The most common cause of resistance to benzimidazole fungicides like this compound is a mutation in the gene encoding β-tubulin.[3][4] These mutations can alter the binding site of the drug, reducing its efficacy. Specific amino acid substitutions, such as at positions 6, 167, 198, or 200 of the β-tubulin protein, have been linked to benzimidazole resistance in various fungi.[3][4]

Q3: How can I confirm if my fungal strain has developed resistance to this compound?

To confirm resistance, you should perform antifungal susceptibility testing (AFST) to determine the Minimum Inhibitory Concentration (MIC) of this compound for your strain. This value should be compared to the MIC of a known susceptible (wild-type) strain. A significant increase in the MIC for your experimental strain is a strong indicator of resistance. Molecular analysis, such as sequencing the β-tubulin gene, can then be used to identify potential resistance-conferring mutations.

Q4: Are there other potential mechanisms of resistance to this compound?

While target site mutation in β-tubulin is the primary mechanism, other general antifungal resistance mechanisms could potentially play a role, though they are less commonly associated with benzimidazoles. These include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can pump the drug out of the cell.[5]

  • Alterations in drug import: Changes in the cell wall or membrane composition could potentially reduce this compound uptake.

Q5: How can I prevent or mitigate the development of this compound resistance in my continuous cultures?

To delay or manage the emergence of resistance, it is recommended to use this compound in rotation or combination with other antifungal agents that have different mechanisms of action.[6][7] It is also crucial to use the lowest effective concentration of this compound and to avoid prolonged, continuous exposure without periodic re-evaluation of susceptibility.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results in antifungal susceptibility testing (AFST). Variation in inoculum size, incubation time, or media composition.Standardize your AFST protocol. Use a spectrophotometer to prepare the inoculum to a consistent density. Ensure consistent incubation times and temperatures. Use a recommended and consistent batch of growth medium.
Fungal strain shows high levels of resistance to this compound, but no mutations are found in the β-tubulin gene. An alternative resistance mechanism may be present, such as increased drug efflux.Perform a gene expression analysis (e.g., qRT-PCR) on known efflux pump genes. You can also perform an efflux pump inhibitor assay to see if susceptibility to this compound is restored in the presence of an inhibitor.
Difficulty dissolving this compound for experiments. This compound has low aqueous solubility.This compound is readily soluble in organic solvents like Dimethyl sulfoxide (DMSO), methanol, and ethanol.[8] Prepare a concentrated stock solution in a suitable organic solvent and then dilute it in your culture medium. Be sure to include a solvent-only control in your experiments.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A methodology.[9]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • RPMI 1640 medium (or other appropriate fungal growth medium)

  • Spectrophotometer

  • Susceptible (wild-type) and test fungal strains

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1.28 mg/mL.

  • Prepare Drug Dilutions:

    • In a 96-well plate, add 100 µL of RPMI 1640 medium to wells 2 through 12.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a serial 2-fold dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 should contain medium with no drug (growth control).

    • Well 12 should contain medium with the same concentration of DMSO as the highest this compound concentration (solvent control).

  • Prepare Fungal Inoculum:

    • Culture the fungal strains on agar plates.

    • Harvest the cells and suspend them in sterile saline.

    • Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer (OD at 530 nm).

    • Dilute this suspension 1:1000 in RPMI 1640 to get a final inoculum of 1 x 10^3 to 5 x 10^3 cells/mL.

  • Inoculate the Plate: Add 100 µL of the final fungal inoculum to each well (1 through 12).

  • Incubation: Incubate the plate at the optimal growth temperature for your fungal species for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control well. This can be assessed visually or by reading the optical density with a plate reader.

Protocol 2: Sequencing of the β-tubulin Gene

Materials:

  • Genomic DNA extraction kit

  • PCR thermal cycler

  • Primers flanking the β-tubulin gene (design based on the known sequence for your fungal species)

  • Taq DNA polymerase and dNTPs

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from both the susceptible and the potentially resistant fungal strains.

  • PCR Amplification:

    • Set up a PCR reaction using primers designed to amplify the entire coding sequence of the β-tubulin gene.

    • Use a standard PCR protocol with an annealing temperature optimized for your primers.

  • Verification of PCR Product: Run the PCR product on an agarose gel to confirm that you have a single band of the expected size.

  • DNA Sequencing: Send the purified PCR product for Sanger sequencing. Be sure to sequence both the forward and reverse strands.

  • Sequence Analysis:

    • Align the sequence from the resistant strain with the sequence from the susceptible (wild-type) strain.

    • Identify any nucleotide changes that result in amino acid substitutions.

    • Compare any identified mutations to those known to confer benzimidazole resistance from the literature.

Visualizations

Fuberidazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell This compound This compound Beta_Tubulin β-tubulin This compound->Beta_Tubulin Binds to This compound->Beta_Tubulin Inhibits Binding Microtubule_Assembly Microtubule Assembly Beta_Tubulin->Microtubule_Assembly Required for Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division

Caption: Mechanism of action of this compound.

Fuberidazole_Resistance_Mechanism cluster_wild_type Susceptible (Wild-Type) Strain cluster_resistant Resistant Strain Fuberidazole_WT This compound Beta_Tubulin_WT β-tubulin Fuberidazole_WT->Beta_Tubulin_WT Binding_WT Successful Binding Beta_Tubulin_WT->Binding_WT Cell_Death_WT Cell Death Binding_WT->Cell_Death_WT Fuberidazole_R This compound Beta_Tubulin_R Mutated β-tubulin Fuberidazole_R->Beta_Tubulin_R Binding_R Binding Prevented Beta_Tubulin_R->Binding_R Cell_Survival_R Cell Survival Binding_R->Cell_Survival_R

Caption: this compound resistance mechanism.

Resistance_Investigation_Workflow Start Reduced this compound Efficacy Observed AFST Perform Antifungal Susceptibility Testing (AFST) Start->AFST Compare_MIC MIC Increased vs. Wild-Type? AFST->Compare_MIC No_Resistance No significant resistance detected. Troubleshoot experimental conditions. Compare_MIC->No_Resistance No Sequence_Tubulin Sequence β-tubulin gene Compare_MIC->Sequence_Tubulin Yes Mutation_Found Resistance mutation found? Sequence_Tubulin->Mutation_Found Confirmed_Resistance Resistance mechanism likely identified. Mutation_Found->Confirmed_Resistance Yes Investigate_Other Investigate alternative mechanisms (e.g., efflux pump expression) Mutation_Found->Investigate_Other No

Caption: Workflow for investigating this compound resistance.

References

Optimizing Fuberidazole concentration for effective Fusarium growth inhibition.

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Fuberidazole, a member of the benzimidazole class of fungicides, demonstrates potent inhibitory activity against a wide range of fungal pathogens, including various species of Fusarium. Its primary mechanism of action involves the disruption of microtubule assembly, a critical process for fungal cell division and growth.[1] This document outlines the necessary procedures for determining the optimal concentration of this compound for Fusarium growth inhibition and provides solutions to common experimental challenges.

Data on Fungicide Efficacy

FungicideFusarium SpeciesEC50 (µg/mL)Reference
EpoxiconazoleFusarium oxysporum0.047[2]
DifenoconazoleFusarium oxysporum0.078[2]
CarbendazimFusarium oxysporum0.445[2]
PyraclostrobinFusarium oxysporum0.249 (spore germination)[2]
FungicideFusarium SpeciesEC50 Range (mg L⁻¹)Reference
MetconazoleF. avenaceum0.3–2.2[3]
MetconazoleF. culmorum0.18–1.6[3]
MetconazoleF. graminearum0.18–2.9[3]
MetconazoleF. sporotrichioides0.05–1.9[3]
ProthioconazoleF. avenaceum0.12–16.8[3]
ProthioconazoleF. culmorum2.4–21.4[3]
ProthioconazoleF. graminearum2.2–22.9[3]
ProthioconazoleF. sporotrichioides0.15–23.5[3]
TebuconazoleF. avenaceum1.1–15.1[3]
TebuconazoleF. culmorum1.1–3.6[3]
TebuconazoleF. graminearum2.6–25.6[3]
TebuconazoleF. sporotrichioides0.09–5.4[3]

Experimental Protocols

Determining the EC50 of this compound Against Fusarium

This protocol details the "poisoned food technique," a standard method for evaluating the efficacy of fungicides.

Materials:

  • Pure culture of the target Fusarium species

  • Potato Dextrose Agar (PDA)

  • This compound (analytical grade)

  • Sterile distilled water

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL) in a suitable solvent and sterilize by filtration.

  • Prepare Amended Media: Autoclave PDA and cool to 45-50°C. Add the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control set of PDA plates without this compound.

  • Pour Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the growing edge of a 7-day-old Fusarium culture, take a 5 mm mycelial plug using a sterile cork borer. Place the plug in the center of each PDA plate.

  • Incubation: Incubate the plates at 25-28°C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of mycelial growth inhibition for each concentration: Percent Inhibition = ((dc - dt) / dc) x 100 Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

  • Determine EC50: Plot the percent inhibition against the logarithm of the this compound concentration. The EC50 value is the concentration that causes 50% inhibition of mycelial growth.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_media Prepare Amended PDA prep_stock->prep_media inoculate Inoculate Plates with Fusarium Mycelial Plugs prep_media->inoculate incubate Incubate Plates inoculate->incubate measure Measure Radial Growth incubate->measure calculate Calculate Percent Inhibition measure->calculate determine_ec50 Determine EC50 calculate->determine_ec50

Experimental workflow for determining the EC50 of this compound.

Troubleshooting and FAQs

This section addresses common issues encountered during in vitro fungicide susceptibility testing of Fusarium.

Q1: My Fusarium culture is not growing on the control plates.

  • A1: Ensure that the PDA medium was prepared correctly and is not contaminated. Verify the viability of your Fusarium culture by inoculating it on a fresh, unamended PDA plate. Check the incubation temperature and humidity to ensure they are optimal for the specific Fusarium species.

Q2: I am observing inconsistent or highly variable results between replicates.

  • A2: Inconsistent results can arise from several factors. Ensure that the this compound is evenly dispersed in the PDA medium by thorough mixing before pouring the plates. Use mycelial plugs of a consistent size and from the same region of the parent culture for inoculation. Standardize your measurement technique for radial growth.

Q3: The edges of the fungal colonies are irregular, making it difficult to measure the diameter accurately.

  • A3: Irregular colony morphology can be a natural characteristic of some Fusarium isolates. To improve consistency, take multiple diameter measurements at different angles and calculate the average. Alternatively, you can photograph the plates and use image analysis software to measure the colony area.

Q4: I am not observing a clear dose-dependent inhibition of fungal growth.

  • A4: This could indicate several issues. First, verify the concentration of your this compound stock solution. Ensure that the concentration range you are testing is appropriate. If you see 100% inhibition at your lowest concentration, you need to test lower concentrations. Conversely, if you see no inhibition at your highest concentration, you need to test higher concentrations. It is also possible that the Fusarium strain you are working with has developed resistance to benzimidazole fungicides.

Q5: How can I be sure that the solvent used to dissolve this compound is not affecting fungal growth?

  • A5: Always include a solvent control in your experiment. This involves preparing a set of PDA plates containing the same concentration of the solvent as used in your highest this compound treatment, but without the fungicide. If you observe any inhibition of fungal growth on the solvent control plates compared to the untreated control, you may need to consider a different solvent or reduce the solvent concentration.

Signaling Pathway of this compound Action

This compound, like other benzimidazole fungicides, targets the β-tubulin protein in fungal cells. This interaction disrupts the normal dynamics of microtubule assembly and disassembly, which are essential for mitosis and other vital cellular processes. The following diagram illustrates the proposed signaling pathway.

signaling_pathway This compound This compound beta_tubulin β-tubulin This compound->beta_tubulin Binds to dimer αβ-tubulin heterodimer alpha_tubulin α-tubulin microtubule Microtubule Assembly (Polymerization) dimer->microtubule Inhibits mitosis Mitosis (Cell Division) microtubule->mitosis Disrupts growth Fungal Growth Inhibition mitosis->growth Leads to

Proposed mechanism of this compound-induced growth inhibition in Fusarium.

References

Troubleshooting inconsistent results in Fuberidazole antifungal assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during Fuberidazole antifungal assays. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) values for this compound against the same fungal strain. What are the potential causes?

A1: Inconsistent MIC values are a common challenge in antifungal susceptibility testing and can stem from several factors. For this compound, a benzimidazole fungicide, pay close attention to the following:

  • Drug Solubility and Precipitation: this compound has low aqueous solubility (0.07 mg/mL at pH 7) and is significantly more soluble in DMSO (55 mg/mL).[1] If the stock solution is not properly prepared or if the final concentration in the assay medium exceeds its solubility limit, the compound may precipitate, leading to inaccurate and variable results. Ensure complete solubilization in DMSO before serial dilution into your broth medium.

  • Inoculum Preparation: The size and metabolic state of the fungal inoculum are critical. Variations in inoculum density can significantly impact MIC values. It is crucial to standardize the inoculum preparation process, typically by adjusting the turbidity to a 0.5 McFarland standard.

  • Assay Medium Composition: The composition of the growth medium, including its pH and nutrient content, can influence both fungal growth and the activity of this compound.[2] For instance, the antifungal activity of some compounds can be pH-dependent.[2] Standardized media such as RPMI-1640 are recommended to ensure consistency.[2]

  • Incubation Time and Temperature: Fungal growth rates vary, and the incubation period required to determine the MIC can differ between species.[3] Reading results too early or too late can lead to erroneous MIC determinations. Adhere to established protocols for the specific fungus being tested.

  • Inter-laboratory Variability: Differences in methodology, reagents, and even personnel can contribute to variations in results between different labs.[3][4]

Q2: My this compound stock solution appears cloudy, or I see precipitate in my assay wells. How can I address this?

A2: Cloudiness or precipitation is a strong indicator of solubility issues. This compound is poorly soluble in water.[1] To address this:

  • Proper Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO. Sonication may be used to aid dissolution.[1]

  • Storage: Store stock solutions at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months) to maintain stability.[5] Avoid repeated freeze-thaw cycles by preparing aliquots.

  • Assay Concentration: When diluting the stock solution into your aqueous assay medium, ensure the final DMSO concentration is kept low (typically ≤1%) and consistent across all wells to avoid solvent effects on fungal growth. The final concentration of this compound should not exceed its solubility limit in the final assay medium.

Q3: How does this compound work, and could its mechanism of action affect assay results?

A3: this compound is a benzimidazole fungicide.[6][7] Its mechanism of action is the disruption of mitotic spindle formation and β-tubulin, which prevents cell division.[6] This mode of action means it is fungistatic at lower concentrations (inhibiting growth) and may be fungicidal at higher concentrations. The reliance on inhibiting cell division means that the timing of MIC reading is crucial. If read too early, there may not have been sufficient time for the growth inhibition to be visually apparent.

Troubleshooting Guides

Guide 1: Inconsistent MIC Values

This guide provides a systematic approach to troubleshooting variable MIC results.

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.[8][9]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in 100% DMSO to a final concentration of 10 mg/mL.

    • Use sonication if necessary to ensure complete dissolution.[1]

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

    • Prepare aliquots and store at -80°C.[5]

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

    • Harvest fungal cells/spores and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer. This corresponds to a defined number of cells per mL.

    • Dilute this suspension in the assay medium (e.g., RPMI-1640) to the final desired inoculum concentration.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the assay medium.

    • Ensure the final DMSO concentration is consistent across all wells.

    • Add the prepared fungal inoculum to each well.

    • Include a growth control (inoculum, no drug) and a sterility control (medium only).[8]

  • Incubation and Reading:

    • Incubate the plate at the optimal temperature and duration for the specific fungal species (e.g., 35°C for 24-48 hours for many common molds).[3][10]

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.[11]

Troubleshooting Steps & Data Interpretation

IssuePotential CauseRecommended Action
Variable MICs Inconsistent inoculum size.Strictly adhere to the 0.5 McFarland standard for inoculum preparation.
This compound precipitation.Visually inspect wells for precipitate. If present, re-evaluate stock solution preparation and final assay concentrations.
Inconsistent incubation time.Use a standardized incubation period as recommended by CLSI or EUCAST guidelines.
Edge effects in the 96-well plate.Avoid using the outermost wells of the plate, or ensure proper sealing to prevent evaporation.
No Fungal Growth Inactive inoculum.Verify the viability of the fungal culture before preparing the inoculum.
Contamination.Ensure aseptic techniques are used throughout the protocol.
Growth in all wells Fungal resistance.Confirm the identity and expected susceptibility of the fungal strain.
Inactive this compound.Use a fresh aliquot of this compound stock solution.
Guide 2: Poor Drug Solubility

This compound Solubility Data

SolventSolubilityReference
Water (pH 7)0.07 mg/mL (0.38 mM)[1]
DMSO55 mg/mL (298.6 mM)[1]

Workflow for Preparing this compound Working Solutions

G cluster_0 Stock Solution Preparation cluster_1 Assay Preparation a Weigh this compound Powder b Add 100% DMSO a->b c Sonicate to Dissolve b->c d Filter Sterilize (0.22 µm) c->d e Aliquot and Store at -80°C d->e f Thaw Stock Aliquot e->f Start of Experiment g Perform Serial Dilutions in Assay Medium f->g h Visually Inspect for Precipitation g->h i Add Fungal Inoculum h->i

Caption: Workflow for this compound solution preparation.

Signaling Pathways and Logical Relationships

This compound's Mechanism of Action

This compound, like other benzimidazoles, targets the cytoskeleton of fungal cells. This diagram illustrates its primary mechanism.

G This compound This compound BetaTubulin β-Tubulin Subunits This compound->BetaTubulin Binds to Microtubule Microtubule Polymerization BetaTubulin->Microtubule Prevents Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts CellDivision Cell Division Spindle->CellDivision Blocks GrowthInhibition Fungal Growth Inhibition CellDivision->GrowthInhibition Leads to

Caption: Mechanism of action of this compound.

Troubleshooting Logic for Inconsistent MICs

This diagram outlines a logical workflow for diagnosing the cause of inconsistent MIC results.

G Start Inconsistent MIC Results Observed CheckSolubility Check for Drug Precipitation (Visual Inspection) Start->CheckSolubility CheckInoculum Verify Inoculum Standardization (McFarland Standard) Start->CheckInoculum CheckProtocol Review Assay Protocol (Incubation, Media, etc.) Start->CheckProtocol SolubilityIssue Root Cause: Solubility Problem CheckSolubility->SolubilityIssue Precipitate Found InoculumIssue Root Cause: Inoculum Variability CheckInoculum->InoculumIssue Deviation Found ProtocolIssue Root Cause: Protocol Deviation CheckProtocol->ProtocolIssue Deviation Found

Caption: Troubleshooting inconsistent MIC results.

References

Addressing matrix effects in LC-MS/MS analysis of Fuberidazole.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Fuberidazole.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to matrix effects in your this compound analysis.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Fronting, or Splitting) Co-eluting matrix components interfering with the analyte's interaction with the stationary phase.1. Optimize Chromatographic Conditions: Adjust the mobile phase gradient, try a different column chemistry (e.g., mixed-mode), or use a column with a smaller particle size for better separation. 2. Enhance Sample Cleanup: Implement a more rigorous sample cleanup method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[1] 3. Consider Metal-Free Systems: For chelating compounds, interactions with metal components in the HPLC system can cause peak shape issues. Using metal-free columns and tubing can mitigate this.[2]
Low Analyte Response or Signal Suppression Co-eluting matrix components competing with this compound for ionization in the mass spectrometer source. This is a common form of matrix effect known as ion suppression.[3][4][5]1. Improve Sample Preparation: Utilize techniques like QuEChERS with appropriate cleanup sorbents (e.g., PSA, C18, GCB) to remove matrix components.[6] 2. Dilute the Sample Extract: Diluting the final extract can reduce the concentration of interfering matrix components.[7][8] 3. Optimize Chromatography: Adjust the gradient to separate this compound from the suppression zone. A post-column infusion experiment can help identify these zones.[9] 4. Change Ionization Mode: If possible, switch from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), as APCI can be less susceptible to matrix effects.[5]
High Analyte Response or Signal Enhancement Co-eluting matrix components improving the ionization efficiency of this compound.1. Thorough Sample Cleanup: Similar to addressing ion suppression, effective sample cleanup is crucial to remove the components causing enhancement. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience the same degree of enhancement, providing accurate quantification.[10][11][12] 3. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for the enhancement effect.[6]
Poor Reproducibility (High %RSD) Inconsistent matrix effects across different samples or injections.1. Standardize Sample Preparation: Ensure that the sample preparation procedure is highly consistent for all samples. 2. Employ a Robust Internal Standard: A SIL-IS is the best choice to correct for variability in matrix effects.[11][13] If a SIL-IS is unavailable, a structural analog can be used, but its performance must be carefully validated.[10] 3. Evaluate Matrix Lot-to-Lot Variability: If working with different batches of a matrix (e.g., plasma from different donors), assess the matrix effect in each lot.[14]
Inaccurate Quantification Uncorrected matrix effects leading to either underestimation (suppression) or overestimation (enhancement) of the this compound concentration.1. Implement a Compensation Strategy: The most reliable methods are the use of a SIL-IS or matrix-matched calibration.[6][15][16] 2. Method of Standard Additions: For a small number of samples, the standard addition method can be used to accurately quantify this compound by spiking known amounts of the standard into the sample itself.[3]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[4][6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of quantification.[14][17] The "matrix" refers to all components in the sample other than the analyte of interest.[4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: A solution of this compound is continuously infused into the MS detector after the analytical column. A blank matrix extract is then injected. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, respectively.[9]

  • Post-Extraction Spike: The response of this compound in a neat solvent is compared to its response when spiked into a blank matrix extract after the extraction process. The ratio of these responses, known as the matrix factor, quantifies the extent of the matrix effect.[14] A matrix factor of less than 1 indicates suppression, while a value greater than 1 suggests enhancement.[14]

Q3: What are the most effective ways to minimize matrix effects?

A3: A combination of strategies is often the most effective approach:

  • Thorough Sample Preparation: Techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS are designed to remove interfering matrix components before analysis.[1]

  • Optimized Chromatography: Developing a robust chromatographic method that separates this compound from co-eluting matrix components is crucial.[3]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer significantly impact ionization.[7][8]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects. A SIL-IS has nearly identical chemical and physical properties to this compound and will be affected by matrix effects in the same way, allowing for accurate correction.[10][11][12]

Q4: When should I use matrix-matched calibration?

A4: Matrix-matched calibration is a good strategy when a SIL-IS for this compound is not available.[6] It involves preparing calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to ensure that the standards and the samples experience similar matrix effects.[16] However, it can be challenging to obtain a truly blank matrix, and there can be variability between different lots of the matrix.[6]

Q5: Can changing the mass spectrometer settings help reduce matrix effects?

A5: While optimizing MS parameters such as gas flows, temperatures, and voltages is important for overall sensitivity, it generally has a limited effect on mitigating matrix effects caused by co-eluting interferences. The primary solutions lie in improving the sample preparation and chromatography.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
  • Prepare this compound Standard in Neat Solvent (Solution A): Prepare a solution of this compound in the final mobile phase composition at a known concentration (e.g., 100 ng/mL).

  • Prepare a Blank Matrix Extract: Extract a sample of the matrix (e.g., soil, plasma, tissue) that is known to be free of this compound using your established sample preparation method.

  • Prepare Post-Extraction Spiked Sample (Solution B): Spike the blank matrix extract with the this compound standard to achieve the same final concentration as Solution A.

  • Analysis: Inject both Solution A and Solution B into the LC-MS/MS system and record the peak area for this compound.

  • Calculation: Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement. Values between 80% and 120% are often considered acceptable.[18]

Protocol 2: QuEChERS-based Sample Preparation for this compound in a Plant Matrix
  • Homogenization: Homogenize 10 g of the sample with 10 mL of water.

  • Extraction: Add 10 mL of acetonitrile and the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing MgSO₄ and primary secondary amine (PSA) sorbent. For matrices with pigments like chlorophyll, graphitized carbon black (GCB) can be added.[6]

  • Final Centrifugation and Analysis: Shake the d-SPE tube for 30 seconds and centrifuge. The resulting supernatant can be diluted and injected into the LC-MS/MS system.

Visualizations

Matrix_Effect_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Matrix Effect Evaluation & Mitigation Sample Sample Containing This compound and Matrix Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract LC LC Separation FinalExtract->LC MS MS/MS Detection LC->MS Data Raw Data MS->Data Evaluation Evaluate Matrix Effect (Post-Extraction Spike) Data->Evaluation Mitigation Mitigation Strategy Evaluation->Mitigation Effect > 20%? Result Accurate Quantification Evaluation->Result Effect < 20% Mitigation->Result

Caption: Workflow for identifying and mitigating matrix effects.

Mitigation_Strategies cluster_methods Mitigation Approaches cluster_calibration Calibration Strategies Start Matrix Effect Detected SamplePrep Improve Sample Prep (SPE, LLE) Start->SamplePrep Chromatography Optimize Chromatography Start->Chromatography Dilution Sample Dilution Start->Dilution SIL_IS Use SIL-IS (Gold Standard) Start->SIL_IS MatrixMatched Matrix-Matched Calibration Start->MatrixMatched Result Reliable Results SamplePrep->Result Chromatography->Result Dilution->Result SIL_IS->Result MatrixMatched->Result

Caption: Common strategies to address matrix effects.

References

Validation & Comparative

A Comparative Guide to Validating the Antifungal Activity of Fuberidazole Against Resistant Fusarium Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intrinsic and acquired resistance of Fusarium species to conventional antifungal agents presents a significant challenge in both clinical and agricultural settings. Species within this genus are notoriously difficult to treat, exhibiting high minimum inhibitory concentrations (MICs) to azoles and variable susceptibility to polyenes like amphotericin B. This guide outlines a proposed experimental framework to validate Fuberidazole, a benzimidazole fungicide, as a potential therapeutic alternative against resistant Fusarium strains.

This compound operates by a distinct mechanism of action, inhibiting mitosis and cell division through the disruption of β-tubulin assembly. This is fundamentally different from azoles, which target ergosterol biosynthesis, and polyenes, which directly bind to ergosterol in the fungal cell membrane. This mechanistic difference suggests that this compound may retain activity against strains that have developed resistance to these primary antifungal classes. This guide provides the necessary protocols and comparative framework to investigate this hypothesis.

Data Presentation: A Framework for Comparative Efficacy

To effectively evaluate the antifungal potential of this compound, its activity must be quantitatively compared against current standard-of-care agents. The following table provides a clear structure for summarizing the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data from the proposed experimental validation. MIC is defined as the lowest concentration of an antifungal agent that completely inhibits visible growth, while MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Table 1: Comparative Antifungal Susceptibility of Resistant Fusarium Strains

Fusarium Strain ID Resistance Profile This compound MIC (µg/mL) This compound MFC (µg/mL) Amphotericin B MIC (µg/mL) Amphotericin B MFC (µg/mL) Voriconazole MIC (µg/mL) Voriconazole MFC (µg/mL)
F. solani 001Voriconazole-RData to be generatedData to be generatedData to be generatedData to be generated>16>16
F. oxysporum 002Voriconazole-RData to be generatedData to be generatedData to be generatedData to be generated>16>16
F. keratoplasticum 003Multi-drug-RData to be generatedData to be generatedData to be generatedData to be generated>16>16
F. graminearum 004Wild-Type (Control)Data to be generatedData to be generatedData to be generatedData to be generated24

Note: Resistant (R) is defined based on established epidemiological cutoff values or clinical breakpoints where available. This table is a template for presenting the results of the proposed study.

Experimental Protocols

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the susceptibility testing of filamentous fungi.

Fungal Isolates and Culture Conditions
  • Isolates: A panel of clinically relevant, well-characterized Fusarium species will be used. This panel will include strains with confirmed resistance to azoles (e.g., voriconazole) and, where available, amphotericin B. A wild-type, susceptible strain of each species will be included as a control.

  • Culture: Isolates will be cultured on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to promote sporulation.

Inoculum Preparation
  • Harvest conidia by flooding the surface of the PDA plate with sterile 0.85% saline containing 0.05% Tween 20.

  • Gently scrape the surface with a sterile loop to dislodge the conidia.

  • Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

  • Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer (OD at 530 nm).

Broth Microdilution Assay for MIC Determination
  • Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS, will be used.

  • Drug Dilution: Prepare serial twofold dilutions of this compound, Amphotericin B, and Voriconazole in 96-well microtiter plates. Final drug concentrations should span a clinically relevant range (e.g., 0.03 to 64 µg/mL).

  • Inoculation: Inoculate each well with 100 µL of the adjusted fungal inoculum. Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

  • Incubation: Incubate the plates at 35°C for 48 to 72 hours.

  • Reading MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes 100% inhibition of visible growth compared to the growth control.

MFC Determination
  • Following MIC determination, take a 20 µL aliquot from each well that shows complete inhibition of growth.

  • Plate the aliquot onto a PDA plate.

  • Incubate the plates at 35°C for 48-72 hours.

  • The MFC is the lowest drug concentration from which ≤3 colonies grow, corresponding to a ≥99.9% killing activity.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the proposed validation study.

G cluster_prep Preparation cluster_testing Antifungal Susceptibility Testing cluster_mfc Fungicidal Concentration Testing cluster_analysis Data Analysis Isolates Select Resistant & Wild-Type Fusarium Isolates Culture Culture on PDA (35°C, 5-7 days) Isolates->Culture Inoculum Prepare Conidial Suspension (0.4-5 x 10^4 CFU/mL) Culture->Inoculum MIC_Setup Prepare Drug Dilutions (this compound, Ampho B, Vori) in 96-well plates Inoculum->MIC_Setup Inoculate Inoculate Plates with Fusarium Suspension MIC_Setup->Inoculate Incubate_MIC Incubate at 35°C (48-72 hours) Inoculate->Incubate_MIC Read_MIC Read MIC (100% Growth Inhibition) Incubate_MIC->Read_MIC Plate_MFC Aliquot from Clear Wells onto PDA Plates Read_MIC->Plate_MFC Incubate_MFC Incubate at 35°C (48-72 hours) Plate_MFC->Incubate_MFC Read_MFC Read MFC (≥99.9% Killing) Incubate_MFC->Read_MFC Compare Compare MIC & MFC Values of this compound vs Controls Read_MFC->Compare Report Publish Comparison Guide Compare->Report

Caption: Experimental workflow for validating this compound's antifungal activity.

Signaling Pathway: Mechanism of Benzimidazole Action and Resistance

This diagram illustrates the molecular target of this compound and the primary mechanism of resistance in Fusarium.

G cluster_cell Fungal Cell cluster_resistance Resistance Mechanism This compound This compound Tubulin β-Tubulin (Protein Subunit) This compound->Tubulin Binds to NoBinding Binding Prevented Microtubule Microtubule (Assembled) Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Microtubule->Spindle Forms Mitosis Cell Division (Successful) Spindle->Mitosis Gene β-Tubulin Gene Mutation Point Mutation (e.g., E198A) Gene->Mutation undergoes AlteredTubulin Altered β-Tubulin Mutation->AlteredTubulin results in AlteredTubulin->NoBinding this compound cannot bind NoBinding->Tubulin Polymerization proceeds

Caption: Mechanism of this compound action and β-tubulin mediated resistance.

Fuberidazole vs. Strobilurin Fungicides: A Comparative Guide for Control of Seed-Borne Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fuberidazole and strobilurin fungicides for the control of seed-borne plant pathogens. It synthesizes available experimental data to evaluate the performance and mechanisms of these two important fungicide classes.

Overview and Mechanism of Action

This compound and strobilurins represent two distinct classes of fungicides, each with a unique mode of action targeting fundamental cellular processes in fungi.

This compound is a member of the benzimidazole chemical class. Its fungicidal activity stems from its ability to disrupt the process of mitosis (cell division). This compound specifically binds to β-tubulin, a protein subunit of microtubules. By binding to β-tubulin, it inhibits the assembly of microtubules, which are essential for forming the mitotic spindle during cell division. This disruption halts fungal growth and development.[1] This specific mode of action makes it particularly effective against certain pathogens like Fusarium species.

Strobilurins (also known as QoI fungicides) are a group of fungicides inspired by a natural substance produced by the mushroom Strobilurus tenacellus.[2][3] Their mechanism involves the inhibition of mitochondrial respiration.[2][4] They bind to the Quinone 'outside' (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[3][4][5] This blockage halts the electron transfer between cytochrome b and cytochrome c1, which is a critical step in the production of ATP (adenosine triphosphate), the cell's primary energy currency.[3][4] Deprived of energy, the fungal spores are unable to germinate and grow.[2] Strobilurins, such as azoxystrobin, pyraclostrobin, and trifloxystrobin, are known for their broad-spectrum activity against a wide range of fungal classes, including Ascomycetes, Basidiomycetes, and Oomycetes.[3]

Below are diagrams illustrating the distinct signaling pathways targeted by each fungicide class.

Fuberidazole_MoA cluster_fungal_cell Fungal Cell Tubulin β-tubulin subunits Microtubule Microtubule Assembly Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Division Cell Division (Mitosis) Spindle->Division Growth Fungal Growth Division->Growth This compound This compound This compound->Microtubule Inhibition

Figure 1. this compound Mechanism of Action.

Strobilurin_MoA cluster_mitochondrion Fungal Mitochondrion ComplexIII Cytochrome bc1 Complex (Complex III) ETC Electron Transport Chain ComplexIII->ETC e- transfer ATP ATP Synthesis ETC->ATP Energy Cellular Energy ATP->Energy Strobilurin Strobilurin (QoI Fungicide) Strobilurin->ComplexIII Inhibition at Qo site

Figure 2. Strobilurin Mechanism of Action.

Comparative Efficacy Against Seed-Borne Pathogens

Direct comparative studies between this compound and strobilurin fungicides as standalone seed treatments are limited in published literature. The following tables summarize available data from separate studies, highlighting the efficacy of each fungicide class against key seed-borne pathogens, primarily Fusarium spp.

Disclaimer: The data presented below is collated from different studies with varying experimental conditions, crop types, and pathogen strains. Direct comparison of absolute values should be made with caution.

Table 1: Efficacy Against Fusarium spp.
Fungicide (Active Ingredient)PathogenCropKey Efficacy ResultsSource
Benzimidazole Class
This compoundFusarium spp.WheatIn seed lines with high infection (avg. 48%), this compound treatment resulted in seedling establishment comparable to lines with low infection (avg. 7%).[6]
Thiabendazole (in a 4-way mix with Azoxystrobin)Fusarium verticillioidesMaizeThe 4-way fungicide mix increased plant emergence by 9% over a 2-way fungicide (without Thiabendazole/Azoxystrobin) in seeds infected with F. verticillioides.[7]
ThiabendazoleFusarium oxysporumBlackberryShowed high in-vitro efficacy with a mean EC₅₀ value of 0.11 µg/ml.[8]
Strobilurin Class
Pyraclostrobin (in mix with Triticonazole)Fusarium culmorumWheatGermination Rate: 68%; Disease Severity: 42.70%. This was more effective than a prothioconazole + tebuconazole mix.[9]
Azoxystrobin (in a 4-way mix with Thiabendazole)Fusarium verticillioidesMaizeThe 4-way fungicide mix increased plant emergence by 9% over a 2-way fungicide (without Azoxystrobin/Thiabendazole).[7]
AzoxystrobinFusarium oxysporumBlackberryShowed intermediate in-vitro efficacy with a mean EC₅₀ value of 2.12 µg/ml.[8]
PyraclostrobinPyrenophora tritici-repentis (Tan Spot)WheatSeed treatment significantly reduced tan spot severity in early growth stages and increased yield from 563.3 kg/ha (untreated) to 1033.3 kg/ha in late-sowed plots.[10]
Table 2: Efficacy Against Other Seed-Borne Pathogens
Fungicide (Active Ingredient)PathogenCropKey Efficacy ResultsSource
Benzimidazole Class
This compoundTilletia caries (Common Bunt)WheatNoted as a control for "Stinking smut".[1] A mix of bitertanol/fuberidazole has shown 99-100% control of common bunt in Danish trials.[1]
Strobilurin Class
PyraclostrobinPuccinia striiformis f. sp. tritici (Stripe Rust)WheatSeed treatment significantly reduced stripe rust severity by up to 36% in early growth stages.[10]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating research findings. Below are representative protocols for evaluating fungicide seed treatments, based on the cited literature.

Protocol 1: In Vitro Fungicide Efficacy Testing (EC₅₀ Determination)

This protocol is adapted from a study evaluating the sensitivity of Fusarium oxysporum isolates to various fungicides.[8]

  • Fungicide Stock Solution Preparation: Prepare stock solutions of the technical-grade active ingredients (e.g., Azoxystrobin, Thiabendazole) in sterile distilled water or an appropriate solvent.

  • Culture Medium Preparation: Prepare potato dextrose agar (PDA) and amend it with the fungicide stock solutions to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/ml). A non-amended PDA serves as the control.

  • Pathogen Inoculation: Place a mycelial plug (e.g., 5 mm diameter) taken from the margin of an actively growing culture of the target pathogen onto the center of each fungicide-amended and control PDA plate.

  • Incubation: Incubate the plates in the dark at a controlled temperature (e.g., 25°C).

  • Data Collection: Measure the radial mycelial growth in two perpendicular directions daily until the mycelium in the control plates reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis to determine the Effective Concentration that inhibits 50% of mycelial growth (EC₅₀).

Protocol 2: Seed Treatment and Plant Growth Efficacy Trial

This protocol is a generalized workflow based on studies evaluating fungicide seed dressings for controlling Fusarium spp. on maize and wheat.[7][9]

  • Seed Source and Inoculation: Use certified seeds of a specific crop cultivar. For studies involving artificial infection, seeds are inoculated with a spore suspension of the target pathogen (e.g., Fusarium verticillioides at 1 × 10⁶ spores mL⁻¹). Uninfected seeds serve as a control.

  • Fungicide Treatment: Apply the fungicide formulations to the seeds at the manufacturer's recommended rate (e.g., g or mL per 100 kg of seed). An untreated batch of seeds (both infected and uninfected) is maintained as a control. The application can be done in a rotating drum or by mixing in a sealed container to ensure even coating.

  • Planting and Experimental Design: Sow the treated and untreated seeds in pots in a greenhouse or in field plots. The experiment should follow a randomized complete block design with multiple replications (e.g., four replications).

  • Data Collection and Assessment:

    • Germination/Emergence: Count the number of emerged seedlings at specific intervals (e.g., 7, 14, and 21 days after planting) to determine the plant density.[7]

    • Disease Severity: Assess the plants for symptoms of the disease (e.g., root rot, seedling blight) at a specific growth stage. Disease severity can be rated on a scale (e.g., 0-4) and a disease severity index calculated.[9]

    • Plant Vigor: Measure plant height, root length, and shoot/root dry weight at a designated time point.[9]

    • Yield: For field trials, harvest the plots at maturity and measure the grain yield.[7][10]

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

The following diagram illustrates a typical workflow for these experiments.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Assessment Phase Seed_Source 1. Select Seed Lot (e.g., Wheat, Maize) Inoculation 2. Inoculate Seeds (with Pathogen) Seed_Source->Inoculation Treatment 3. Apply Fungicide Seed Treatments Inoculation->Treatment Planting 4. Planting (Field or Greenhouse) Treatment->Planting Growth 5. Incubation & Plant Growth Planting->Growth Data_Collection 6. Data Collection (Emergence, Disease Severity, Vigor) Growth->Data_Collection Analysis 7. Statistical Analysis & Yield Measurement Data_Collection->Analysis

Figure 3. Generalized Experimental Workflow.

Conclusion

Both this compound and strobilurin fungicides are effective tools for managing seed-borne pathogens, but their optimal use depends on the target pathogen and agricultural context.

  • This compound , as a benzimidazole, offers a targeted and effective mode of action against specific pathogens, particularly Fusarium spp., by directly inhibiting cell division.

  • Strobilurins provide broad-spectrum control by shutting down the energy supply of fungal cells. Their systemic properties are advantageous, but their single-site mode of action necessitates careful management to mitigate the risk of resistance development.[2]

The available data, often from studies using combination products, suggests that integrated approaches are highly effective. For instance, combining a strobilurin (for broad-spectrum activity) with a benzimidazole (for targeted Fusarium control) can provide enhanced protection and a more robust defense against a wider range of seed-borne diseases, as seen in the four-way maize seed treatment.[7]

For researchers and drug development professionals, further head-to-head studies of standalone active ingredients are warranted to precisely quantify the comparative efficacy and potential synergies between these and other fungicide classes for seed treatment applications.

References

In vitro comparison of Fuberidazole and new generation fungicides.

Author: BenchChem Technical Support Team. Date: November 2025

An In Vitro Comparative Analysis of Fuberidazole and New Generation Fungicides

This guide provides a detailed in vitro comparison of the benzimidazole fungicide this compound with several classes of new-generation fungicides. The information is intended for researchers, scientists, and professionals in drug development, offering objective performance data and supporting experimental methodologies.

Overview of Fungicides

This compound is a systemic benzimidazole fungicide primarily used as a seed treatment to control Fusarium species.[1][2] Its mechanism of action involves the inhibition of mitosis and cell division through the disruption of β-tubulin assembly.[2] While effective, the development of resistance in fungal populations to benzimidazole fungicides has necessitated the development of new fungicides with alternative modes of action.[3][4]

New-generation fungicides encompass a wide range of chemical classes with diverse target sites within the fungal cell. These modern fungicides are often characterized by high efficacy at low doses, target specificity, and in some cases, systemic properties.[5] This guide focuses on three prominent groups: Quinone outside Inhibitors (QoIs), Succinate Dehydrogenase Inhibitors (SDHIs), and Demethylation Inhibitors (DMIs).

Comparative In Vitro Efficacy

The following tables summarize the in vitro performance of this compound and selected new-generation fungicides against various plant pathogenic fungi. Efficacy is primarily presented as the percentage of mycelial growth inhibition. It is important to note that these results are compiled from different studies and direct, side-by-side comparisons under identical conditions are limited.

Table 1: In Vitro Efficacy of this compound

Fungal PathogenEfficacyReference
Botrytis cinereaInhibition enhanced threefold by complexation with cucurbituril (CB7/8)[6]

Table 2: In Vitro Efficacy of New Generation Fungicides (QoI, SDHI, DMI & Combinations)

Fungicide (Active Ingredient)ClassFungal PathogenEfficacy (% Mycelial Inhibition)ConcentrationReference
AzoxystrobinQoIAlternaria alternataLess effective than Propiconazole0.2, 1, 5 µg/mL[7]
AzoxystrobinQoIColletotrichum spp.49.75% (mean inhibition)0.1, 0.15, 0.2%[8]
Pyraclostrobin + BoscalidQoI + SDHIAlternaria alternataLess effective than Propiconazole0.2, 1, 5 µg/mL[7]
Fluxapyroxad + PyraclostrobinSDHI + QoIColletotrichum spp.100%0.15, 0.2%[8]
PropiconazoleDMIAlternaria alternata100%1, 5 µg/mL[7]
PropiconazoleDMIColletotrichum spp.100%0.1, 0.15, 0.2%[8]
Tebuconazole + TrifloxystrobinDMI + QoIRhizoctonia solani100%200 ppm[9]
Tebuconazole + TrifloxystrobinDMI + QoIFusarium oxysporum100%1000 ppm[10]
Carbendazim + MancozebBenzimidazole + Multi-siteColletotrichum spp.100%0.1, 0.15, 0.2%[8]
Carbendazim (Bavistin)BenzimidazoleSclerotium rolfsii83.2%Not Specified[11]

Experimental Protocols

The most common method cited for in vitro evaluation of fungicide efficacy is the Poisoned Food Technique .[9][12]

Protocol: Poisoned Food Technique

  • Preparation of Fungicide Stock Solutions: Prepare stock solutions of the test fungicides in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide).

  • Media Preparation: Autoclave the required growth medium (e.g., Potato Dextrose Agar - PDA) and cool it to approximately 50-60°C in a water bath.

  • Poisoning the Media: Add the required volume of the fungicide stock solution to the molten agar to achieve the desired final concentrations (e.g., 100, 200, 500 ppm).[9] Mix thoroughly to ensure uniform distribution. A control plate should be prepared with the solvent alone.

  • Plating: Pour the fungicide-amended and control media into sterile Petri plates and allow them to solidify.

  • Inoculation: Place a mycelial disc (typically 5 mm in diameter), taken from the edge of an actively growing culture of the target fungus, at the center of each plate.[7][12]

  • Incubation: Incubate the plates at a suitable temperature for the test fungus (e.g., 25±2°C) until the mycelial growth in the control plate almost covers the entire plate.[9]

  • Data Collection: Measure the radial growth (colony diameter) of the fungus in both the treated and control plates.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:[12]

    % Inhibition = [(C - T) / C] x 100

    Where:

    • C = Average diameter of the fungal colony in the control plate.

    • T = Average diameter of the fungal colony in the treated plate.

Visualized Mechanisms and Workflows

Diagrams of Fungicide Modes of Action and Experimental Workflow

G cluster_this compound This compound (Benzimidazole) Mode of Action tubulin α- and β-tubulin dimers microtubule Microtubule Assembly tubulin->microtubule Polymerization spindle Mitotic Spindle Formation microtubule->spindle division Cell Division spindle->division This compound This compound This compound->microtubule Inhibits

Caption: Mode of action for this compound, which inhibits fungal cell division.

G cluster_new_gen New Generation Fungicide Modes of Action cluster_qoi QoI (e.g., Azoxystrobin) cluster_sdhi SDHI (e.g., Boscalid) cluster_dmi DMI (e.g., Tebuconazole) qoi Quinone outside Inhibitors cytochrome_bc1 Cytochrome bc1 Complex qoi->cytochrome_bc1 Inhibits atp_qoi ATP Production cytochrome_bc1->atp_qoi Electron Transport sdhi SDH Inhibitors sdh Succinate Dehydrogenase (Complex II) sdhi->sdh Inhibits atp_sdhi ATP Production sdh->atp_sdhi Respiration dmi Demethylation Inhibitors c14 C14-demethylase enzyme dmi->c14 Inhibits ergosterol Ergosterol Synthesis c14->ergosterol membrane Cell Membrane Integrity ergosterol->membrane

Caption: Target sites for major classes of new generation fungicides.

G start Start prep_media Prepare & Autoclave Growth Medium (PDA) start->prep_media cool_media Cool Medium to 50-60°C prep_media->cool_media add_fungicide Add Fungicide to Medium (Poisoned Food Technique) cool_media->add_fungicide pour_plates Pour into Petri Plates add_fungicide->pour_plates inoculate Inoculate with Fungal Mycelial Disc pour_plates->inoculate incubate Incubate until Control Plate Shows Full Growth inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percentage of Growth Inhibition measure->calculate end End calculate->end

Caption: Experimental workflow for the in vitro Poisoned Food Technique.

References

A Comparative Guide to the Cost-Effectiveness of Fuberidazole and Alternative Seed Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fuberidazole-based seed treatments with other alternatives, focusing on performance, cost-effectiveness, and underlying mechanisms of action. The information is intended to support research and development in the field of agricultural fungicides.

Executive Summary

Data Presentation: Performance and Cost Comparison

Due to the limited availability of public data on standalone this compound treatments, this section focuses on commercial formulations where this compound is a key component. The cost data is presented as a general range for the class of treatment, as specific prices can vary significantly by region and supplier.

Table 1: Efficacy of this compound-Containing Seed Treatments Against Fusarium spp. in Cereals

Treatment CombinationActive IngredientsTarget PathogenObserved Efficacy (Yield Increase/Disease Reduction)Citation
Baytan® Triadimenol + this compoundFusarium spp., Powdery Mildew, RustsConsistently increased winter wheat yield compared to organomercury controls. The cost was generally covered by yield benefits.[6]
Sibutol® Bitertanol + this compoundFusarium spp., Bunt, Seedling BlightProvided excellent control of bunt and seedling blight.[7]
This compound + Triadimenol This compound + TriadimenolFoliar Diseases (general)In spring barley with high disease pressure, yield responses generally covered the treatment cost.[6]

Table 2: Cost-Effectiveness Comparison of Seed Treatment Classes for Cereal Grains

Seed Treatment ClassExample Active IngredientsPrimary TargetEstimated Cost Range (per 100 kg seed)Key AdvantagesKey Disadvantages
Benzimidazoles (e.g., this compound-containing mixtures) This compound, Carbendazim, ThiabendazoleFusarium spp., Smuts, Bunts$10 - $25Systemic activity, effective against a key spectrum of seed-borne diseases.Potential for fungicide resistance; less effective against certain pathogen classes.
Triazoles Triadimenol, Tebuconazole, DifenoconazoleBroad-spectrum fungi including rusts, smuts, and Fusarium$15 - $35Broad-spectrum, systemic, and often curative activity.Can be more expensive; risk of resistance development.
Strobilurins Azoxystrobin, PyraclostrobinBroad-spectrum fungi$20 - $40Broad-spectrum, can promote plant health ("greening effect").Primarily protective action; higher cost.
SDHIs (Succinate Dehydrogenase Inhibitors) Sedaxane, PenflufenRhizoctonia, Fusarium, Smuts$25 - $45High efficacy against specific pathogens, novel mode of action.Higher cost, narrower spectrum compared to some older chemistries.
Biological Control Agents Trichoderma harzianum, Bacillus subtilisFusarium, Rhizoctonia$10 - $30Environmentally friendly, can promote plant growth.Efficacy can be more variable depending on environmental conditions.

Note: Cost ranges are estimates for comparative purposes and can vary widely.

Experimental Protocols

Below are detailed methodologies for key experiments related to the evaluation of seed treatments like this compound.

Protocol 1: Evaluating Seed Treatment Efficacy Against Seed-Borne Fusarium

This protocol is adapted from standard methodologies for testing fungicide seed treatments on cereals.[8][9]

  • Seed Source and Inoculation:

    • Obtain certified wheat or barley seeds with low initial pathogen levels.

    • Prepare a spore suspension of a known pathogenic Fusarium graminearum strain.

    • Artificially inoculate seeds to achieve a consistent infection level (e.g., by soaking seeds in the spore suspension). A non-inoculated control group should be maintained.

  • Seed Treatment Application:

    • Divide the inoculated seeds into treatment groups:

      • Untreated Control

      • This compound-based treatment (e.g., this compound + Triadimenol)

      • Alternative fungicide treatment (e.g., a Triazole or SDHI-based product)

    • Apply the treatments at the manufacturer's recommended rate using a small-batch seed treater to ensure even coating.

  • Experimental Design (Greenhouse):

    • Plant 20 seeds per pot in a sterilized soil mix.

    • Use a randomized complete block design with at least four replications.

    • Maintain optimal growing conditions (e.g., 16-hour photoperiod, 20-25°C).

  • Data Collection and Analysis:

    • Germination Rate: Count the number of emerged seedlings at 7 and 14 days after planting.

    • Seedling Vigor: Measure shoot and root length and dry weight of seedlings at 21 days.

    • Disease Incidence: Assess seedlings for symptoms of Fusarium infection (e.g., root rot, coleoptile browning).

    • Pathogen Isolation: Plate segments of symptomatic tissue on a selective medium (e.g., PDA) to confirm the presence of Fusarium.

    • Analyze data using ANOVA to determine significant differences between treatments.

Protocol 2: Field Trial for Yield Response

This protocol outlines a standard field trial to assess the impact of seed treatments on crop yield.[10]

  • Site Selection: Choose a field with a history of Fusarium diseases.

  • Plot Design:

    • Use a randomized complete block design with a minimum of four replications.

    • Plot dimensions should be suitable for standard planting and harvesting equipment (e.g., 2m x 10m).[10]

  • Treatments and Sowing:

    • Use the same treatment groups as in Protocol 1.

    • Sow the treated seeds at a standard rate for the region and crop.

  • Crop Management: Apply standard agronomic practices for fertilization, weed control, and insect control across all plots. Avoid foliar fungicide applications that could confound the results of the seed treatment.

  • Data Collection:

    • Stand Establishment: Count the number of plants per meter of row at an early growth stage.

    • Disease Assessment: Rate the severity of Fusarium crown rot or other relevant diseases at appropriate growth stages.

    • Yield: Harvest the central rows of each plot and determine the grain yield, adjusting for moisture content.

    • Grain Quality: Assess parameters such as thousand-grain weight.

  • Statistical and Economic Analysis:

    • Analyze yield data using ANOVA.

    • Calculate the net economic return for each treatment by subtracting the cost of the seed treatment from the value of any yield increase over the untreated control.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound's Mechanism of Action This compound This compound (Benzimidazole Fungicide) BetaTubulin β-Tubulin Subunit This compound->BetaTubulin Binds to Microtubule Microtubule Assembly BetaTubulin->Microtubule Polymerization Blocked Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupted CellDivision Fungal Cell Division Spindle->CellDivision Inhibited GrowthArrest Fungal Growth Arrested CellDivision->GrowthArrest Leads to

Caption: Mechanism of action for this compound, a benzimidazole fungicide.

G cluster_1 Experimental Workflow: Seed Treatment Efficacy Trial A 1. Seed Inoculation (Fusarium spp.) B 2. Seed Treatment Application (this compound vs. Alternatives) A->B C 3. Planting (Greenhouse/Field Plots) B->C D 4. Data Collection C->D E Germination & Vigor D->E F Disease Incidence D->F G Crop Yield D->G H 5. Statistical & Economic Analysis E->H F->H G->H

Caption: Workflow for evaluating the efficacy of fungicide seed treatments.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Fuberidazole

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols is paramount when handling Fuberidazole. This document provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and emergency and disposal plans.

Health Hazard Information

This compound is a benzimidazole fungicide that presents several health hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause serious eye irritation and may lead to an allergic skin reaction or respiratory irritation.[1] Furthermore, this compound is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[2] Acute exposure may lead to symptoms such as headache, dizziness, weakness, and nausea.[3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these recommendations is critical to minimize exposure and ensure personal safety.

Body Part Personal Protective Equipment Specifications and Remarks
Respiratory NIOSH/MSHA approved respiratorUse in a well-ventilated area. If exposure limits are exceeded or ventilation is inadequate, a respirator is necessary. For emergency situations, a positive pressure, pressure-demand, full facepiece self-contained breathing apparatus (SCBA) is recommended.[2][3]
Hands Chemical-resistant glovesWear protective gloves.[1] The specific glove material should be chosen based on the solvent being used and the duration of contact.
Eyes/Face Safety glasses with side-shields or gogglesProvides protection against splashes and dust. A face shield may be necessary for operations with a higher risk of splashing.
Body Protective clothingWear protective clothing to prevent skin contact.[1] In the event of a significant spill or emergency, a fully-encapsulating, chemical-resistant suit is advised.[2][3]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operational workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal.

Fuberidazole_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Waste Management prep_ppe Don Appropriate PPE prep_setup Work in a Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup Ensure Safety First handle_weigh Weigh/Measure this compound prep_setup->handle_weigh Proceed to Handling handle_prepare Prepare Solution or Mixture handle_weigh->handle_prepare handle_use Perform Experimental Procedure handle_prepare->handle_use cleanup_decontaminate Decontaminate Work Surfaces handle_use->cleanup_decontaminate After Experiment cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_collect Collect this compound Waste in Labeled, Sealed Containers cleanup_wash->disposal_collect Final Steps disposal_dispose Dispose of Waste According to Institutional and Local Regulations disposal_collect->disposal_dispose

Safe handling workflow for this compound.

Step-by-Step Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling this compound, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1] Don all required personal protective equipment as detailed in the table above.

  • Handling: Avoid direct contact with the skin and eyes, and prevent the inhalation of dust or vapors.[1] When weighing or transferring the solid, do so carefully to minimize dust generation. Keep containers tightly closed when not in use.

  • Storage: Store this compound in a cool, dry place in a tightly sealed container.[1] Keep it away from heat, sparks, and open flames.[1]

Emergency Procedures:

  • In Case of a Spill:

    • Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]

    • Isolate the hazard area.[4] For solids, an initial isolation of at least 25 meters (75 feet) is recommended.[3]

    • Wearing appropriate PPE, including respiratory protection, address the spill.

    • For small dry spills, carefully place the material into a clean, dry, labeled container for disposal.[4]

    • For small liquid spills, absorb with a non-combustible material like sand or earth and place it into a container for later disposal.[4]

    • For large spills, dike the area far ahead of the spill for later disposal.[3]

    • Avoid generating dust.

    • After cleanup, decontaminate the area and all equipment used.

  • First Aid Measures:

    • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1]

    • Eye Contact: Rinse the eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[1]

Disposal Plan:

All this compound waste and contaminated materials must be disposed of in accordance with local, regional, national, and international regulations.[1]

  • Collect all waste, including contaminated PPE, in clearly labeled, sealed containers.

  • Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety office.

  • Handle uncleaned containers as you would the product itself.

  • Consult with your institution's environmental health and safety department for specific disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.